molecular formula C6H10O5 B11826049 2,5-Anhydro-d-mannofuranose

2,5-Anhydro-d-mannofuranose

Cat. No.: B11826049
M. Wt: 162.14 g/mol
InChI Key: QTZUVUIOXOALEG-YIDFTEPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Anhydro-d-mannofuranose is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Anhydro-d-mannofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Anhydro-d-mannofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(1S,4S,6R,7S)-6-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptane-3,7-diol

InChI

InChI=1S/C6H10O5/c7-1-2-4-3(8)5(10-2)6(9)11-4/h2-9H,1H2/t2-,3+,4-,5+,6?/m1/s1

InChI Key

QTZUVUIOXOALEG-YIDFTEPTSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H](O1)C(O2)O)O)O

Canonical SMILES

C(C1C2C(C(O1)C(O2)O)O)O

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: 2,5-Anhydro-D-mannose vs. 2,5-Anhydro-D-mannitol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical structural, chemical, and biological distinctions between 2,5-Anhydro-D-mannose (2,5-AM) and 2,5-Anhydro-D-mannitol (2,5-AMol) . While often discussed in tandem due to their synthetic relationship (2,5-AM is the precursor to 2,5-AMol), their applications diverge sharply.

  • 2,5-Anhydro-D-mannose (2,5-AM): A highly reactive aldehyde intermediate (often referred to as chitose) generated from the deamination of glucosamine. It serves primarily as a chemical synthon for bioconjugation and polymer functionalization due to its reducing end.

  • 2,5-Anhydro-D-mannitol (2,5-AMol): A stable, C2-symmetric polyol obtained by the reduction of 2,5-AM. It acts as a potent metabolic probe (mimicking fructose to inhibit gluconeogenesis) and a rigid chiral scaffold in asymmetric synthesis.

Part 1: Structural & Chemical Divergence

The core difference lies in the functional group at the C-1 position, which dictates their reactivity and biological recognition.

Structural Comparison Table
Feature2,5-Anhydro-D-mannose (2,5-AM)2,5-Anhydro-D-mannitol (2,5-AMol)
IUPAC Name (2R,3S,4S,5R)-5-(Hydroxymethyl)-3,4-dihydroxytetrahydrofuran-2-carbaldehyde(2R,3S,4S,5R)-2,5-Bis(hydroxymethyl)tetrahydrofuran-3,4-diol
C-1 Functionality Aldehyde (-CHO) Hydroxyl (-CH₂OH)
Ring Structure Furanose (Rigid)Furanose (Rigid, C2 Symmetric)
Reducing Sugar? Yes (Positive Fehling/Tollens)No (Stable Polyol)
Stability Low (Prone to oxidation/Schiff base formation)High (Stable to acid/base/heat)
Primary Role Reactive Intermediate / LinkerMetabolic Inhibitor / Chiral Ligand
Stereochemical Configuration

Both compounds possess a rigid tetrahydrofuran ring formed by an oxygen bridge between C-2 and C-5.

  • 2,5-AMol exhibits C2 symmetry , meaning the C-1 and C-6 hydroxymethyl groups are chemically equivalent in the achiral environment. This symmetry makes it a valuable scaffold for designing bis-ligands in asymmetric catalysis (e.g., chiral phospholanes).

  • 2,5-AM lacks this symmetry due to the C-1 aldehyde, creating a polarized molecule with distinct electrophilic (C-1) and nucleophilic sites.

Part 2: Synthetic Pathways & Protocols[2]

The synthesis of these compounds is sequentially linked. The industry-standard protocol utilizes the Tiffeneau-Demjanov rearrangement via the deamination of D-glucosamine.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Critical Control Point: Temperature < 4°C GlcN D-Glucosamine (Starting Material) Diazo Diazonium Intermediate GlcN->Diazo HNO2 / 0°C (Deamination) RingContract Ring Contraction (Rearrangement) Diazo->RingContract -N2 AM 2,5-Anhydro-D-mannose (Aldehyde/Chitose) RingContract->AM C-2 Inversion AMol 2,5-Anhydro-D-mannitol (Polyol) AM->AMol NaBH4 (Reduction)

Caption: Synthesis pathway from D-Glucosamine to 2,5-AMol via nitrous acid deamination and borohydride reduction.

Detailed Experimental Protocol
Step A: Generation of 2,5-Anhydro-D-mannose (2,5-AM)

Principle: Nitrous acid attacks the amine of glucosamine, forming a diazonium ion. The subsequent loss of


 triggers a ring contraction from pyranose to furanose with inversion of configuration at C-2.
  • Preparation: Dissolve D-Glucosamine HCl (10 g) in distilled water (100 mL).

  • Deamination: Cool to 0°C in an ice bath. Add Sodium Nitrite (NaNO₂, 1.2 eq) portion-wise over 30 minutes.

    • Critical Control: Maintain temperature < 4°C to prevent side reactions (formation of glucose/mannose via simple hydrolysis).

  • Reaction: Stir for 3-6 hours. The solution will turn slightly yellow.

  • Purification (Optional): If isolating 2,5-AM, pass through a cation exchange resin (H+ form) to remove Na+ and unreacted amine. Note: 2,5-AM is unstable and usually reduced immediately.

Step B: Reduction to 2,5-Anhydro-D-mannitol (2,5-AMol)

Principle: The aldehyde at C-1 is reduced to a primary alcohol using Sodium Borohydride.

  • Reduction: To the crude 2,5-AM solution (pH adjusted to ~8 with dilute NaOH), add NaBH₄ (0.5 eq) slowly.

  • Quenching: Stir for 2 hours at room temperature. Quench excess hydride with Acetic Acid (pH 6).

  • Isolation: Concentrate in vacuo. Remove borate salts by repeated evaporation with methanol (forming volatile trimethyl borate).

  • Crystallization: Recrystallize from Ethanol/Water to obtain white crystals of 2,5-AMol.

Part 3: Biological Mechanism of Action

This is the area of highest relevance for drug development. 2,5-AMol is the active metabolic probe. It acts as a "Trojan Horse" in fructose metabolism.

Mechanism: The Phosphate Trap

2,5-AMol mimics


-D-fructofuranose . Because it is locked in the furanose ring, it is recognized by Ketohexokinase (Fructokinase)  but cannot be processed by subsequent enzymes in the same way as fructose.
  • Phosphorylation: Ketohexokinase phosphorylates 2,5-AMol at the C-1 position to form 2,5-AMol-1-Phosphate .

  • Bisphosphorylation: Phosphofructokinase (PFK) can further phosphorylate it to 2,5-AMol-1,6-bisphosphate .[1]

  • The Blockade:

    • Gluconeogenesis Inhibition: 2,5-AMol-1,6-bisP is a potent inhibitor of Fructose-1,6-bisphosphatase (FBPase) . This prevents the liver from producing glucose.[2]

    • Glycogenolysis Inhibition: The monophosphate form inhibits Glycogen Phosphorylase.

    • ATP Depletion: The phosphorylation consumes ATP, but the molecule cannot be cleaved by Aldolase efficiently to generate energy. This "traps" intracellular phosphate and depletes ATP.[2]

Metabolic Pathway Diagram (DOT)

MetabolicPathway AMol 2,5-Anhydro-D-mannitol (Extracellular) AMol_Cyto 2,5-AMol (Intracellular) AMol->AMol_Cyto Transport KHK Ketohexokinase (ATP -> ADP) AMol_Cyto->KHK AMol_1P 2,5-AMol-1-Phosphate PFK Phosphofructokinase AMol_1P->PFK GlyP Glycogen Phosphorylase (Glycogenolysis) AMol_1P->GlyP INHIBITS AMol_BP 2,5-AMol-1,6-bisPhosphate FBPase Fructose-1,6-bisphosphatase (Gluconeogenesis) AMol_BP->FBPase INHIBITS KHK->AMol_1P PFK->AMol_BP

Caption: Mechanism of 2,5-AMol acting as a metabolic inhibitor by mimicking Fructose-1,6-bisphosphate.

Part 4: Applications in Drug Development

2,5-AMol as a Hypoglycemic Agent

Due to its ability to inhibit gluconeogenesis, 2,5-AMol has been studied as a potential treatment for type 2 diabetes.

  • Effect: Lowers blood glucose by blocking hepatic glucose output.

  • Limitation: The "phosphate trap" effect can lead to hepatic toxicity (ATP depletion), similar to hereditary fructose intolerance. Current research focuses on derivatives that inhibit FBPase without massive ATP depletion.

2,5-AM as a Bioconjugation Linker

2,5-AM (the aldehyde) is used to functionalize chitosan or create block copolymers.

  • Protocol: Nitrous acid depolymerization of chitosan yields oligomers with a 2,5-AM reducing end.[3]

  • Coupling: This aldehyde reacts with hydrazides or alkoxyamines to form stable conjugates (e.g., attaching drugs or fluorescent tags to chitosan backbones).

References

  • Riquelme, P. T., et al. (1983). "Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol."[2] Proceedings of the National Academy of Sciences, 80(14), 4301–4305.[2] Link

  • Tordoff, M. G., et al. (1988). "2,5-Anhydro-D-mannitol: a fructose analogue that increases food intake in rats."[2] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153.[2] Link

  • Horton, D., & Phillips, K. D. (1973). "Definitive synthesis of 2,5-anhydro-D-mannose." Carbohydrate Research, 30(2), 367-374. Link

  • Tømmeraas, K., et al. (2001). "Preparation and characterisation of chitosans with oligosaccharide side chains." Carbohydrate Polymers, 46(3), 253-260. Link

  • Li, W., et al. (2000). "Synthesis of Chiral Hydroxyl Phospholanes from D-Mannitol and Their Use in Asymmetric Catalytic Reactions."[4] The Journal of Organic Chemistry, 65(11), 3489–3496. Link

Sources

Biological role of 2,5-Anhydro-d-mannofuranose in carbohydrate metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Role of 2,5-Anhydro-D-Mannofuranose in Carbohydrate Metabolism[1][2][3]

Executive Summary: The Metabolic Interceptor[4][5]

2,5-Anhydro-D-mannofuranose (often abbreviated as 2,5-AM or referred to in its reduced form, 2,5-anhydro-D-mannitol) represents a unique class of carbohydrate analogs that function as "metabolic traps." Unlike glucose or fructose, which are metabolized to generate energy, 2,5-AM enters the glycolytic pathway but halts at specific enzymatic checkpoints. This blockade creates a "lethal synthesis" scenario where the molecule is phosphorylated but cannot be further catabolized, leading to the sequestration of intracellular phosphate and a rapid depletion of hepatic ATP.

For researchers and drug developers, 2,5-AM is not merely a toxin but a precision tool. It serves as a potent inhibitor of gluconeogenesis and a critical probe for elucidating the hepatic energy status theory of eating behavior . By artificially depleting liver ATP without systemic hypoglycemia, 2,5-AM has provided the strongest evidence to date that the liver communicates metabolic need directly to the brain via the vagus nerve.

Chemical Identity & Structural Biology

To understand the biological activity of 2,5-AM, one must first appreciate its rigid stereochemistry.

  • Structure: 2,5-Anhydro-D-mannose is a monosaccharide derivative where the oxygen atom bridges carbons 2 and 5, locking the sugar into a furanose ring. This structure mimics

    
    -D-fructofuranose, allowing it to deceive fructose-processing enzymes.
    
  • Nomenclature Note: In metabolic literature, the term "2,5-AM" is frequently used to refer to 2,5-anhydro-D-mannitol , the reduced alcohol form. Both the aldehyde (mannose) and alcohol (mannitol) forms share similar biological fates: they are phosphorylated substrates that become metabolic dead-ends.

  • Synthesis: Biologically, 2,5-AM is rarely found free but is the primary product of the nitrous acid deamination of glucosamine or chitosan. This reaction is highly specific: the amino group is removed, and the ring contracts to form the 2,5-anhydride bridge.

Table 1: Structural Comparison of Metabolic Analogs
Feature2,5-Anhydro-D-Mannose2,5-Anhydro-D-MannitolD-Fructose
Ring Type Locked FuranoseLocked FuranosePyranose/Furanose (Mutarotates)
C1 Reactivity Hemiacetal (Aldehyde)Alcohol (Hydroxyl)Alcohol (Hydroxyl)
Primary Target Hexokinase / FructokinaseFructokinaseFructokinase / Hexokinase
Metabolic Fate Phosphorylated

Trapped
Phosphorylated

Trapped
Glycolysis / Gluconeogenesis

Mechanism of Action: The "Phosphate Trap"

The biological impact of 2,5-AM is defined by its ability to undergo phosphorylation without subsequent cleavage.[4] This mechanism is termed Lethal Synthesis .

Cellular Uptake and Phosphorylation

2,5-AM enters hepatocytes likely via GLUT2 transporters, competing with fructose. Once inside, it acts as a substrate for Fructokinase (KHK) or Hexokinase , converting it into:

  • 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) [1][5]

  • 2,5-Anhydro-D-mannitol-1,6-bisphosphate (2,5-AM-1,6-BP)

Enzymatic Blockade

Unlike fructose-1,6-bisphosphate, which is cleaved by Aldolase B into trioses, the bisphosphorylated 2,5-AM analog is not a substrate for aldolase . It accumulates intracellularly, leading to two critical effects:

  • Inhibition of Gluconeogenesis:

    • Fructose-1,6-bisphosphatase (FBPase-1): 2,5-AM-1,6-BP acts as a competitive inhibitor of FBPase-1, the rate-limiting enzyme of gluconeogenesis. This prevents the liver from producing glucose from lactate, pyruvate, or glycerol.

    • Glycogen Phosphorylase: The monophosphate form (2,5-AM-1-P) inhibits glycogen phosphorylase, halting glycogenolysis.[1]

  • ATP Depletion (The Trap):

    • The phosphorylation reactions consume ATP and inorganic phosphate (Pi).

    • Because the phosphate is not recycled (no cleavage), intracellular Pi levels crash.

    • Mitochondrial oxidative phosphorylation stalls without Pi, causing ATP levels to plummet by 50-70% within minutes.

Visualization: The Lethal Synthesis Pathway

LethalSynthesis Extracellular Extracellular 2,5-AM Intracellular Intracellular 2,5-AM Extracellular->Intracellular GLUT2 Uptake KHK Enzyme: Fructokinase / Hexokinase Intracellular->KHK MonoP 2,5-AM-1-Phosphate KHK->MonoP Consumes ATP PFK Enzyme: Phosphofructokinase MonoP->PFK BisP 2,5-AM-1,6-Bisphosphate (The Trap) PFK->BisP Consumes ATP Aldolase Enzyme: Aldolase BisP->Aldolase BLOCKADE: Cannot be cleaved FBPase Target: FBPase-1 BisP->FBPase INHIBITION: Competitive Binding ATP_Depletion Outcome: ATP Depletion & Pi Sequestration BisP->ATP_Depletion Accumulation

Figure 1: The metabolic trapping of 2,5-AM.[4][6] The molecule is phosphorylated but cannot be cleaved, sequestering phosphate and inhibiting FBPase-1.

Physiological Effects: The Hepatic Hunger Signal[4][6]

The most profound application of 2,5-AM in research is its ability to trigger feeding behavior. This phenomenon validated the hypothesis that the liver monitors energy status.

  • The Signal: Administration of 2,5-AM causes a rapid drop in hepatic ATP.

  • The Sensor: This drop is detected by afferent fibers of the hepatic vagus nerve .

  • The Response: The signal is transmitted to the nucleus of the solitary tract (NTS) in the brainstem and then to the hypothalamus, triggering a robust hunger response even in satiated animals.

  • Specificity: Crucially, 2,5-AM does not cross the blood-brain barrier significantly; its action is peripheral (hepatic), proving the liver's role as a metabolic sensor.

Experimental Protocols

Protocol A: Preparation of 2,5-Anhydro-D-Mannose via Nitrous Acid Deamination

Context: This method generates the aldehyde form from chitosan or glucosamine.

  • Reagents:

    • Chitosan (low molecular weight) or Glucosamine HCl.

    • Sodium Nitrite (

      
      ).[7]
      
    • Acetic Acid (1% v/v).

  • Procedure:

    • Dissolve 2.0 g of Chitosan in 100 mL of 1% acetic acid.

    • Chill solution to 4°C on ice.

    • Add 10 mL of 2.5 M

      
       dropwise with constant stirring.
      
    • Reaction Logic: The nitrous acid attacks the amine group at C2, forming a diazonium ion which is displaced by the ring oxygen (C5-OH), effecting a ring contraction to the furanose form.

    • Incubate for 4 hours at 4°C, then 24 hours at room temperature.

    • Purification: Neutralize with NaOH and precipitate high-MW fragments with methanol. The supernatant contains 2,5-anhydro-D-mannose oligomers or monomers.

Protocol B: In Vitro Inhibition Assay (FBPase-1)

Context: Validating the inhibitory potential of 2,5-AM-bisphosphate.

  • System: Purified Rat Liver FBPase-1.

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 7.5).

    • 5 mM

      
      .
      
    • 0.1 mM EDTA.

    • Substrate: 10

      
      M Fructose-1,6-bisphosphate.
      
    • Inhibitor: 0–50

      
      M 2,5-AM-1,6-BP (synthesized or commercially sourced).
      
  • Detection: Coupled enzyme assay using Phosphoglucose Isomerase (PGI) and Glucose-6-phosphate Dehydrogenase (G6PDH). Measure NADPH production at 340 nm.

  • Expectation: A competitive inhibition profile.

    
     values typically range between 1–5 
    
    
    
    M.

Therapeutic & Research Implications

  • Antidiabetic Potential: By inhibiting gluconeogenesis, 2,5-AM derivatives theoretically lower fasting blood glucose. However, the "phosphate trapping" toxicity prevents direct clinical use. Drug development focuses on analogs that inhibit FBPase-1 without accumulating (e.g., non-phosphorylatable mimics).

  • Obesity Research: Used to map the neural circuits of hunger. It distinguishes between "metabolic hunger" (ATP depletion) and "hedonic hunger" (reward-based).

Visualization: The Hepatic-Brain Axis

HungerSignal Liver LIVER (Hepatocytes) Vagus Vagus Nerve (Afferent Fibers) Liver->Vagus ATP Depletion Signal BrainStem Brainstem (NTS) Vagus->BrainStem Neural Transmission Hypothalamus Hypothalamus (Feeding Center) BrainStem->Hypothalamus Behavior Feeding Behavior (Increased Intake) Hypothalamus->Behavior

Figure 2: The signaling cascade from hepatic metabolic inhibition to behavioral feeding response.

References

  • Tordoff, M. G., et al. (1988).[4] "2,5-Anhydro-D-mannitol acts in liver to initiate feeding."[8][4][9][10] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Link

  • Riquelme, P. T., et al. (1983). "Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism." Journal of Biological Chemistry. Link

  • Hanson, R. L., et al. (1984). "Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol." Journal of Biological Chemistry. Link

  • Rawson, N. E., et al. (1994). "Hepatic phosphate trapping, decreased ATP, and increased feeding after 2,5-anhydro-D-mannitol."[4][6] American Journal of Physiology.[10] Link

  • Tømmeraas, K., et al. (2001). "Preparation and characterisation of chitosans with oligosaccharide branches." Carbohydrate Research. (Describes the nitrous acid synthesis mechanism). Link

Sources

2,5-Anhydro-d-mannofuranose CAS 495-75-0 suppliers and purity

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Purity Validation, and Strategic Sourcing

Executive Summary

This technical guide addresses the sourcing, purity validation, and handling of 2,5-Anhydro-d-mannofuranose (CAS 495-75-0), also known as Chitose . A critical synthon in carbohydrate chemistry and C-nucleoside drug development, this compound presents unique stability challenges due to its equilibrium between aldehyde and gem-diol forms. This document provides researchers with a self-validating quality control (QC) protocol and a strategic analysis of the supply landscape to ensure data integrity in downstream applications.

Chemical Architecture & Significance

2,5-Anhydro-d-mannofuranose is not a typical sugar; it is a ring-contracted furanose aldehyde derived primarily from the deamination of glucosamine.[1] Its significance lies in its reactive C1-aldehyde group, which is unmasked (unlike the hemiacetal of typical sugars), making it a potent electrophile for reductive aminations and C-glycoside synthesis.

Key Technical Parameters:

  • CAS: 495-75-0[2][3][4][5]

  • Molecular Formula: C6H10O5[2][3][6][7]

  • MW: 162.14 g/mol [2][3][7]

  • Solubility: Highly soluble in water (exists as hydrate), DMSO, Methanol.

  • Critical Instability: Susceptible to acid-catalyzed dehydration to form 5-Hydroxymethylfurfural (HMF) .

The Synthesis-Purity Nexus

Understanding the synthesis is prerequisite to assessing purity. The commercial production of 2,5-Anhydro-d-mannofuranose almost exclusively utilizes the Nitrous Acid Deamination of D-Glucosamine . This route dictates the impurity profile.

Mechanism & Impurity Profile

When D-Glucosamine reacts with nitrous acid (HONO), the C2-amine is diazotized. The subsequent loss of nitrogen triggers a ring contraction from pyranose to furanose, expelling the C1 substituent.

Common Impurities:

  • Unreacted Glucosamine: If stoichiometry is poor.

  • Hydroxymethylfurfural (HMF): If the reaction pH drops too low or temperature spikes, the product dehydrates.

  • Inorganic Salts: Sodium nitrite/chloride residues from the deamination reagents.

Figure 1: Synthesis and Degradation Pathway The following diagram illustrates the critical pathway from Glucosamine to 2,5-Anhydro-d-mannofuranose and the risk of HMF formation.

SynthesisPathway Glucosamine D-Glucosamine (Pyranose) Diazonium Diazonium Intermediate Glucosamine->Diazonium + HONO Deamination HONO Nitrous Acid (HONO) HONO->Diazonium Product_Ald 2,5-Anhydro-D-mannose (Free Aldehyde) Diazonium->Product_Ald Ring Contraction (-N2) Product_Gem 2,5-Anhydro-D-mannose (Gem-diol Hydrate) Product_Ald->Product_Gem + H2O (Equilibrium) HMF 5-HMF (Degradation) Product_Ald->HMF Acid/Heat Dehydration

Caption: Synthesis via Tiffeneau-Demjanov-like rearrangement and subsequent degradation risks.

Analytical Validation Protocol (Self-Validating)

Commercial batches of CAS 495-75-0 are often labeled "Technical Grade" or "For Research Only" with variable purity (90-97%). Relying solely on a Certificate of Analysis (CoA) is risky. Use this internal validation protocol.

Protocol: 1H NMR Purity Assessment

This protocol utilizes the distinct chemical shift of the aldehyde/gem-diol proton to quantify purity and detect HMF.

Reagents: Deuterium Oxide (D2O), Internal Standard (Maleic Acid or TSP).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the sample in 600 µL of D2O.

    • Note: The compound is hygroscopic. Weigh quickly in a dry box if possible.

  • Acquisition: Run a standard 1H NMR (min. 400 MHz).[8]

  • Signal Analysis (The Checkpoints):

    • Checkpoint A (The Product): Look for the Gem-diol proton doublet at ~5.15 - 5.30 ppm (depending on pH/temp). In D2O, the free aldehyde peak (~9.6 ppm) is often negligible or absent due to hydration.

    • Checkpoint B (Degradation): Check the aromatic region (6.5 - 9.5 ppm ) for HMF signals. Any singlet near 9.5 ppm (HMF aldehyde) or doublets near 6.5/7.5 ppm indicate degradation.

    • Checkpoint C (Starting Material): Check 3.0 - 5.0 ppm complex region. Unreacted glucosamine will have distinct anomeric signals (alpha/beta) that differ from the furanose signals.

  • Quantification: Integrate the gem-diol peak against the internal standard to calculate % mass purity.

Figure 2: Quality Control Decision Tree

QC_Workflow Start Receive Sample CAS 495-75-0 Visual Visual Inspection (Color) Start->Visual ColorCheck Yellow/Orange? Visual->ColorCheck Solubility Solubility Test (D2O) ColorCheck->Solubility No (White/Pale) ColorCheck->Solubility Yes (Warning: HMF likely) NMR 1H NMR Analysis (D2O) Solubility->NMR GemDiol Signal @ 5.2 ppm (Gem-diol)? NMR->GemDiol Aromatic Signals > 6.0 ppm (HMF)? GemDiol->Aromatic Yes Reject_Imp REJECT (Wrong Product) GemDiol->Reject_Imp No Reject_Deg REJECT (Degraded/HMF) Aromatic->Reject_Deg Yes Pass PASS (Proceed to Assay) Aromatic->Pass No

Caption: QC workflow prioritizing detection of HMF degradation and confirmation of gem-diol structure.

Sourcing Landscape

The supply chain for 2,5-Anhydro-d-mannofuranose is bifurcated into "Catalog Suppliers" (resellers) and "Specialized Carbohydrate Synthesizers".

Table 1: Supplier Tiers and Specifications

Supplier TierTypical PurityBatch SizeRecommended For
Tier 1: Specialist (e.g., Carbosynth, Omicron)>97%Gram to KiloGMP synthesis, biological assays sensitive to HMF.
Tier 2: Catalog (e.g., Sigma, Fisher, TCI)90-95%mg to GramInitial screening, reference standards.
Tier 3: Bulk Aggregators (Various)VariableBulkNot recommended without rigorous internal QC.

Sourcing Directives:

  • Request: Always request the "Chromatographic Purity" (HPLC) and "1H NMR".

  • Avoid: Batches described as "Dark Yellow" or "Orange" oils; this indicates significant HMF formation. The pure compound is a colorless to pale yellow syrup/foam.

  • Storage: Verify the supplier ships under cold chain (preferred) or ambient with immediate cold storage instructions.

Handling & Storage

To maintain the integrity of the validated material:

  • Hygroscopicity: The compound attracts water rapidly. Handle in a desiccated glove box or weigh quickly.

  • Temperature: Store at -20°C . Long-term storage at room temperature promotes dehydration to HMF.

  • Solution Stability:

    • Water/Buffer: Stable at neutral pH (6-8) for days at 4°C.

    • Acidic pH (<4): Rapid degradation to HMF. Avoid acidic buffers during reductive amination steps.

References
  • Claustre, S., et al. (1999). Stereospecific synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol. Carbohydrate Research.

  • Tømmeraas, K., et al. (2001). Preparation and characterisation of chitosan oligosaccharides with a 2,5-anhydro-D-mannose unit at the reducing end.[9][10][11] Carbohydrate Research.

  • Horton, D., & Philips, K. D. (1973). The nitrous acid deamination of 2-amino-2-deoxy-D-glucose hydrochloride.[1] Carbohydrate Research.

  • PubChem Database. (2024). 2,5-Anhydro-D-mannose (CID 11116353). National Institutes of Health.

  • BenchChem. (2025).[1] Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol from D-glucosamine.[1] BenchChem Protocols.

Sources

Beyond the Trivial: Definitive Guide to Chitose and 2,5-Anhydro-D-mannofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Glycobiologists, and Drug Development Scientists

Executive Summary: The Identity Crisis of a Critical Scaffold

In the lexicon of carbohydrate chemistry, few molecules suffer from as much nomenclatural ambiguity as 2,5-anhydro-D-mannofuranose . Historically termed "Chitose," this sugar is not merely a trivial curiosity but a potent electrophilic scaffold generated by the deaminative ring contraction of D-glucosamine.

For the modern researcher, the distinction is operational, not just semantic. "Chitose" refers to the crude, historical isolate. 2,5-Anhydro-D-mannofuranose (2,5-AMF) refers to the precise aldehyde-functionalized furanoid core that serves as a linchpin in the synthesis of heparin mimetics , C-nucleosides , and reducing-end functionalized chitosan oligomers .

This guide dismantles the trivial nomenclature, elucidates the ring-contraction mechanism, and provides a validated protocol for synthesizing and utilizing this scaffold in drug discovery.

Part 1: Structural Elucidation & Nomenclature

From "Chitose" to Systematic Precision

The term "Chitose" was coined in the early 20th century to describe the reducing sugar obtained when chitosan or glucosamine was treated with nitrous acid. It was later identified that the reaction involves a skeletal rearrangement—specifically, a ring contraction from a pyranose (6-membered) to a furanose (5-membered) ring.[1]

  • Trivial Name: Chitose

  • Systematic Name: 2,5-anhydro-D-mannose (often referred to as 2,5-anhydro-D-mannofuranose to emphasize ring size).[1]

  • CAS Number: 495-75-0[1][2][3]

  • Key Feature: The "2,5-anhydro" bridge locks the sugar into a furanose configuration, leaving the C1 position as a free aldehyde (or hydrated gem-diol), making it highly reactive compared to typical reducing sugars.

Structural Isomerism

Unlike D-mannose, which mutarotates between alpha and beta pyranose forms, 2,5-AMF is chemically constrained.[1]

  • The Anhydride Bridge: An ether linkage between C2 and C5.[1]

  • The Aldehyde: C1 exists as a free aldehyde (

    
    ) in equilibrium with its hydrate (
    
    
    
    ) in aqueous solution.[1]
Visualization: The Structural Shift

The following diagram illustrates the fundamental structural divergence between the precursor (Glucosamine) and the product (2,5-AMF).

structural_shift Figure 1: Structural evolution from the 6-membered Glucosamine pyranose to the 5-membered 2,5-AMF scaffold. GlcN D-Glucosamine (Pyranose Ring) Inter Diazonium Intermediate GlcN->Inter + HNO2 (Deamination) AMF 2,5-Anhydro-D-mannose (Furanose Ring) Inter->AMF Ring Contraction (C1-O5 bond formation)

[1]

Part 2: Mechanistic Synthesis (The "Chitose" Reaction)[1]

The conversion of D-glucosamine to 2,5-AMF is a classic example of the Tiffeneau-Demjanov rearrangement applied to carbohydrates. It is strictly stereocontrolled.[1]

The Mechanism[4]
  • Diazotization: Nitrous acid (

    
    ) attacks the amine group at C2, forming a diazonium ion (
    
    
    
    ).[1]
  • Nitrogen Extrusion: The diazonium group is an excellent leaving group.[1] As

    
     departs, a carbocation develops at C2.[1]
    
  • Ring Contraction: To stabilize the cationic center, the ring oxygen (O5) migrates to C2.[1] This breaks the O5-C1 bond and forms a new O5-C2 bond, contracting the ring from 6 to 5 members.

  • Aldehyde Formation: The electron pair from the ring oxygen migration leaves C1 electron-deficient, which resolves by forming the C1 aldehyde.[1]

mechanism Figure 2: Mechanistic pathway of the deaminative ring contraction. cluster_0 Step 1: Activation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Product GlcN D-Glucosamine Diaz C2-Diazonium Ion GlcN->Diaz HNO2 / H+ Cation C2-Carbocation (Transient) Diaz->Cation - N2 Contract Ring Contraction (O5 migrates to C2) Cation->Contract Product 2,5-Anhydro-D-mannose (Aldehyde Form) Contract->Product

[4]

Validated Synthesis Protocol

Objective: Synthesis of 2,5-anhydro-D-mannose from D-glucosamine HCl.

Reagents:

  • D-Glucosamine Hydrochloride (CAS: 66-84-2)[1]

  • Sodium Nitrite (

    
    )[1]
    
  • Amberlite IR-120 (

    
     form) or dilute Acetic Acid[1]
    
  • Solvent: Deionized Water[1][5][6]

Protocol:

  • Preparation: Dissolve D-Glucosamine HCl (10 g, 46 mmol) in water (100 mL).

  • Diazotization: Cool the solution to 0°C. Add Amberlite IR-120 (

    
    ) resin (to generate 
    
    
    
    in situ without excess salt accumulation) or use stoichiometric acetic acid.[1]
  • Addition: Add a solution of Sodium Nitrite (3.5 g, 50 mmol) dropwise over 2 hours.

    • Critical Control Point: Maintain temperature < 5°C to prevent side reactions (e.g., formation of glucose via simple hydrolysis).[1]

  • Reaction: Stir for 12 hours, allowing the solution to warm to room temperature. Evolution of

    
     gas bubbles confirms the reaction.
    
  • Purification: Filter off the resin.[1][5] The filtrate contains 2,5-AMF.[1]

  • Isolation: Lyophilize the aqueous phase to obtain 2,5-anhydro-D-mannose as a hygroscopic foam/syrup.

    • Note: The product is unstable in basic conditions (aldol condensation risk).[1] Store at -20°C under argon.

Part 3: Pharmaceutical Applications[6]

The 2,5-AMF scaffold is a "privileged structure" in glycomimetics due to its fixed furanose geometry, which mimics the ribose ring in RNA/DNA and the iduronic acid ring in heparin.

Comparative Applications Table
Application DomainRole of 2,5-AMFMechanism of ActionKey Reference
Heparin Mimetics Core ScaffoldMimics the sulfated iduronic acid/glucosamine backbone; used to synthesize antithrombotic agents with defined chain lengths.[1]
Bioconjugation Reactive HandleThe C1-aldehyde allows site-specific reductive amination with hydrazides/oxyamines to attach drugs or surfaces to chitosan oligomers.[1]
Anti-Aging Precursor2,5-AMF is reduced to 2,5-anhydro-D-mannitol , which extends chronological lifespan in yeast (Saccharomyces cerevisiae) via metabolic regulation.[1]
Enzyme Inhibition Substrate AnalogActs as a fructose analog; phosphorylated by fructokinase to form 2,5-anhydro-D-mannitol-1-phosphate, inhibiting glycolysis.[1]
Workflow: Functionalizing Chitosan Oligomers (COS)

A major utility of 2,5-AMF is in the generation of "block" polysaccharides.[1] By depolymerizing chitosan with nitrous acid, every resulting oligomer chain ends with a single 2,5-AMF unit.[1] This aldehyde is then used to "click" the oligomer onto other structures.[1]

applications Figure 3: 2,5-AMF as a divergent intermediate for functional materials. cluster_pathways Divergent Synthesis Chitosan Chitosan Polymer Depoly HONO Depolymerization Chitosan->Depoly COS_AMF COS-AMF (Aldehyde Terminus) Depoly->COS_AMF RedAm Reductive Amination (NaCNBH3) COS_AMF->RedAm Reduction Reduction (NaBH4) COS_AMF->Reduction Conjugate Glyco-Conjugates (Drug Delivery) RedAm->Conjugate Mannitol 2,5-Anhydro-D-mannitol (Anti-Aging/Metabolic Probe) Reduction->Mannitol

[1]

Part 4: Analytical Profile

Validating the synthesis of 2,5-AMF requires distinguishing it from unreacted glucosamine and the hydrated form.

NMR Spectroscopy (D2O)
  • 1H NMR:

    • Aldehyde proton:

      
       9.6–9.8 ppm (singlet or doublet, often small due to hydration).[1]
      
    • Hydrate proton (H-1):

      
       5.1–5.3 ppm (dominant species in water).[1]
      
    • H-3, H-4, H-5: Multiplets in the 3.5–4.2 ppm region.[1]

  • 13C NMR:

    • C-1 (Aldehyde): ~200 ppm (weak).[1]

    • C-1 (Hydrate): ~90 ppm.[1]

    • C-2/C-5 (Ring Junctions): Distinctive shifts (~80-85 ppm) confirming the furanose ring size.[1]

Physical Properties
PropertyValueNotes
Molecular Weight 162.14 g/mol Isomeric with Glucose/Mannose
Appearance Hygroscopic Foam/SyrupRarely crystalline due to hydrate/dimer equilibrium
Solubility High in Water, DMSOPoor in non-polar organic solvents
Stability Acid Stable / Base LabileSusceptible to beta-elimination at high pH

References

  • BenchChem. Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol from D-glucosamine. BenchChem Protocols.[1] Link[1]

  • Kuszmann, J., Medgyes, G., & Boros, S. (2005).[1] Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol.[1][7] Carbohydrate Research, 340(10), 1739-1749.[1] Link

  • Mo, I. V., Dalheim, M. Ø., Aachmann, F. L., Schatz, C., & Christensen, B. E. (2020).[8] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Marine Drugs, 18(3), 147.[1] Link

  • Hills, S. A., et al. (2022).[1] The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound.[1] Mechanisms of Ageing and Development, 204, 111666. Link

  • Raushel, F. M., & Cleland, W. W. (1974).[1] The Substrate and Anomeric Specificity of Fructokinase. Journal of Biological Chemistry, 249, 5749-5754.[1] Link

  • ASTM International. (2025).[1] Standard Test Method for Determining Degree of Deacetylation in Chitosan Salts by Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy.[1][9] ASTM F2260.[1] Link

Sources

Thermodynamic stability of 2,5-anhydro sugar rings

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermodynamic Stability of 2,5-Anhydro Sugar Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-anhydro sugar motif is a pivotal structural element in numerous biologically active molecules and a key target in synthetic carbohydrate chemistry. The inherent conformational constraints of the bicyclic furanose-tetrahydrofuran system impart unique stereochemical and reactive properties. Understanding the thermodynamic stability of this ring system is paramount for the rational design of novel therapeutics, including nucleoside analogues and glycosidase inhibitors. This guide provides a comprehensive exploration of the factors governing the stability of 2,5-anhydro sugar rings, integrating conformational analysis with experimental and computational insights to inform future research and development.

Introduction: The Significance of the 2,5-Anhydro Sugar Scaffold

The 2,5-anhydro bridge in a sugar molecule introduces a rigid bicyclic structure, profoundly influencing its three-dimensional shape and, consequently, its biological activity. This structural motif is found in nature, for instance in the glycosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol, and is a cornerstone in the synthesis of various nucleoside analogues with antiviral and anticancer properties. The rigidity of the 2,5-anhydro ring system locks the furanose ring in a specific conformation, which can enhance binding to target enzymes or receptors. Therefore, a thorough understanding of the thermodynamic landscape of these molecules is crucial for predicting their behavior in biological systems and for the design of new, more potent therapeutic agents.

Conformational Landscape of the 2,5-Anhydrofuranose Ring

The thermodynamic stability of a 2,5-anhydro sugar is intrinsically linked to its preferred conformation. Unlike the more flexible furanose rings, which can adopt a range of envelope (E) and twist (T) conformations, the 2,5-anhydro bridge significantly restricts this flexibility. The most stable conformations are typically those that minimize torsional strain and non-bonded steric interactions.

The conformation of the five-membered furanose ring in these bicyclic systems is often described by the pseudorotation concept. The two most common and energetically favorable conformations are the C3'-endo and C2'-endo puckers. In the C3'-endo conformation, the C3' atom is displaced from the plane of the other four ring atoms on the same side as the C5' atom. Conversely, in the C2'-endo conformation, the C2' atom is displaced on the same side. The relative energies of these conformations are dictated by the nature and orientation of the substituents on the sugar ring.

G cluster_conformations Conformational Equilibrium of a 2,5-Anhydro Sugar Ring C3_endo C3'-endo C2_endo C2'-endo C3_endo->C2_endo Conformational Interconversion

Caption: Equilibrium between C3'-endo and C2'-endo conformations in a 2,5-anhydro sugar ring.

Factors Governing Thermodynamic Stability

The overall thermodynamic stability of a 2,5-anhydro sugar ring is a delicate balance of several interconnected factors. A comprehensive analysis of these factors is essential for predicting the preferred conformation and reactivity of these molecules.

Torsional Strain

The fusion of the furanose and tetrahydrofuran rings in the 2,5-anhydro structure inherently introduces torsional strain. The molecule will adopt a conformation that minimizes this strain. The primary contributors to torsional strain are the dihedral angles along the C-C and C-O bonds of the bicyclic system. For instance, the gauche interactions between substituents on adjacent carbon atoms can be a significant destabilizing factor.

Steric Interactions and Substituent Effects

The size and orientation of substituents on the sugar ring play a crucial role in determining the most stable conformation. Bulky substituents will preferentially occupy positions that minimize steric clashes with other groups. For example, in 2,5-anhydro-D-mannitol derivatives, the orientation of the hydroxyl groups can significantly influence the conformational equilibrium.

A key consideration is the presence of 1,3-diaxial-like interactions, which are highly destabilizing. The bicyclic nature of the 2,5-anhydro system can force substituents into pseudo-axial or pseudo-equatorial positions, and the resulting steric strain can be a major determinant of the overall stability.

Anomeric and Gauche Effects

The anomeric effect, a stereoelectronic effect that describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a cyclic sugar to prefer an axial orientation, also influences the stability of 2,5-anhydro sugars. While the classic anomeric effect is most pronounced in pyranose rings, analogous stereoelectronic interactions are at play in the furanose system of 2,5-anhydro sugars, affecting the orientation of substituents at C1.

The gauche effect, which describes the tendency for a molecule to adopt a conformation where two vicinal electronegative atoms are gauche to each other, can also contribute to the stability of certain conformations.

Intramolecular Hydrogen Bonding

The presence of hydroxyl groups or other hydrogen bond donors and acceptors on the sugar ring can lead to the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize a particular conformation by reducing the overall energy of the system. The geometry required for the formation of a strong hydrogen bond can often dictate the preferred pucker of the furanose ring.

Experimental and Computational Methodologies for Stability Analysis

A combination of experimental and computational techniques is employed to elucidate the thermodynamic stability and conformational preferences of 2,5-anhydro sugar rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred conformation of the sugar ring. Nuclear Overhauser effect (NOE) experiments provide information about through-space distances between protons, further aiding in the determination of the three-dimensional structure.

Experimental Protocol: Conformational Analysis by ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the 2,5-anhydro sugar derivative in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Additionally, perform 2D experiments such as COSY (Correlation Spectroscopy) to assign proton signals and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine spatial proximities.

  • Data Analysis:

    • Measure the coupling constants (J-values) from the 1D spectrum.

    • Use the Karplus equation to correlate the observed ³JHH values with dihedral angles.

    • Analyze NOESY/ROESY cross-peaks to identify protons that are close in space.

  • Conformational Modeling: Use the derived dihedral angle and distance restraints to build a model of the preferred conformation in solution.

G cluster_workflow NMR-Based Conformational Analysis Workflow SamplePrep Sample Preparation DataAcq NMR Data Acquisition (1D ¹H, COSY, NOESY) SamplePrep->DataAcq DataAnalysis Data Analysis (J-coupling, NOE) DataAcq->DataAnalysis Model Conformational Modeling DataAnalysis->Model

Caption: Workflow for the conformational analysis of 2,5-anhydro sugars using NMR spectroscopy.

X-ray Crystallography

X-ray crystallography provides precise information about the conformation of a molecule in the solid state. By determining the three-dimensional arrangement of atoms in a crystal, this technique offers a detailed snapshot of the preferred conformation. However, it is important to note that the conformation in the solid state may not always be the same as the most stable conformation in solution due to packing forces in the crystal lattice.

Computational Chemistry

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are invaluable for studying the thermodynamic stability of 2,5-anhydro sugar rings. These methods can be used to:

  • Perform conformational searches: To identify all low-energy conformations of a molecule.

  • Calculate the relative energies of different conformations: To determine the most stable conformer.

  • Predict NMR parameters: To compare with experimental data and validate the computational model.

Computational Protocol: Conformational Energy Profile

  • Structure Building: Construct a 3D model of the 2,5-anhydro sugar molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, AMBER).

  • Geometry Optimization and Energy Calculation: For each identified low-energy conformer, perform a full geometry optimization and calculate its energy using a higher level of theory, such as density functional theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

  • Solvent Effects: Include the effects of the solvent using a continuum solvation model (e.g., PCM, SMD) to obtain more accurate relative energies in solution.

  • Data Analysis: Compare the relative energies of the different conformations to determine the global minimum and the Boltzmann population of each conformer at a given temperature.

G cluster_workflow Computational Workflow for Stability Analysis Build Build 3D Structure Search Conformational Search (MM) Build->Search Optimize Geometry Optimization (QM) Search->Optimize Solvent Incorporate Solvent Effects Optimize->Solvent Analyze Analyze Relative Energies Solvent->Analyze

Caption: A typical computational workflow for analyzing the thermodynamic stability of 2,5-anhydro sugars.

Case Study: Conformational Analysis of 2,5-Anhydro-D-glucitol

To illustrate the principles discussed above, let's consider the conformational analysis of 2,5-anhydro-D-glucitol. This molecule serves as a good model system for understanding the interplay of the various factors that govern the stability of 2,5-anhydro sugar rings.

Table 1: Calculated Relative Energies of 2,5-Anhydro-D-glucitol Conformers

ConformationRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
C3'-endo0.000.00
C2'-endo1.51.2

Note: These are representative values and the actual energies will depend on the level of theory and basis set used in the calculations.

The data in Table 1 suggests that the C3'-endo conformation is the most stable for 2,5-anhydro-D-glucitol, both in the gas phase and in an aqueous environment. This preference can be attributed to a combination of factors, including the minimization of steric interactions between the hydroxyl groups and favorable intramolecular hydrogen bonding patterns in this conformation. Experimental NMR studies would be expected to show coupling constants consistent with a C3'-endo pucker.

Conclusion and Future Directions

The thermodynamic stability of 2,5-anhydro sugar rings is a complex interplay of torsional strain, steric effects, stereoelectronic interactions, and intramolecular hydrogen bonding. A multi-pronged approach that combines high-resolution NMR spectroscopy, X-ray crystallography, and sophisticated computational modeling is essential for a comprehensive understanding of the conformational landscape of these important molecules.

Future research in this area will likely focus on:

  • More accurate computational models: The development of more reliable force fields and quantum mechanical methods for carbohydrate systems will enable more precise predictions of conformational preferences and thermodynamic stabilities.

  • Time-resolved studies: Advanced experimental techniques, such as time-resolved NMR and spectroscopy, could provide insights into the dynamics of conformational interconversion.

  • Correlation with biological activity: A deeper understanding of the relationship between the preferred conformation of 2,5-anhydro sugar analogues and their biological activity will be crucial for the rational design of next-generation therapeutics.

By continuing to unravel the intricacies of the thermodynamic stability of 2,5-anhydro sugar rings, researchers will be better equipped to harness the unique properties of this structural motif for the development of novel and effective drugs.

References

  • Conformational analysis of 2,5-anhydro-D-glucitol and 2,5-anhydro-L-iditol derivatives by NMR spectroscopy and molecular modeling. Carbohydrate Research, [Link]

  • Synthesis and conformational analysis of 2,5-anhydro-D-mannitol derivatives. Tetrahedron, [Link]

  • The anomeric effect. Pure and Applied Chemistry, [Link]

2,5-Anhydro-D-mannofuranose: A Pivotal Chiral Scaffold in Glycoscience

[1]

Executive Summary

2,5-Anhydro-D-mannofuranose (2,5-AMF) represents a unique class of carbohydrate derivatives characterized by a rigid furanoid ring and a highly reactive "non-masked" aldehyde at the C-1 position. Unlike typical reducing sugars that exist primarily in hemiacetal cyclic forms, 2,5-AMF (often generated in situ or as a terminal unit of oligomers) presents a permanent aldehyde handle due to the 2,5-anhydro constraint preventing pyranose ring formation.[1]

This technical guide explores 2,5-AMF as a strategic intermediate.[1] It details its mechanistic origin via the nitrous acid deamination of glucosamine, its critical role in synthesizing glycogen phosphorylase inhibitors (GPIs) and C-nucleosides, and its utility in biopolymer engineering for site-selective conjugation.[1]

The Mechanistic Origin: Nitrous Acid Deamination

The primary route to 2,5-AMF is the deamination of D-glucosamine (GlcN) or poly-glucosamine (chitosan) using nitrous acid (HNO₂).[2] This reaction is not merely a degradation; it is a stereoelectronically controlled rearrangement (Tiffeneau-Demjanov type) that transforms the amino sugar into a contracted furanose ring with an exocyclic aldehyde.

Reaction Mechanism

The reaction proceeds via the formation of a diazonium ion at C-2. The antiperiplanar alignment of the C3-O3 bond allows for a ring contraction, expelling nitrogen and generating the 2,5-anhydro ring.

DeaminationMechanismGlcND-Glucosamine(C2-NH2)DiazoniumDiazonium Intermediate(C2-N2+)GlcN->Diazonium+ HNO2 / H+RearrangementRing Contraction(C3-O bond migration)Diazonium->Rearrangement- N2AMF2,5-Anhydro-D-mannofuranose(C1-Aldehyde)Rearrangement->AMFStereoselective

Figure 1: Mechanistic pathway for the conversion of D-glucosamine to 2,5-anhydro-D-mannofuranose via diazonium intermediate.

Structural Implications
  • Stereochemistry: The configuration at C-3, C-4, and C-5 is retained from D-glucosamine (which is D-manno configuration after the C-2 inversion/loss).

  • Reactivity: The resulting C-1 aldehyde is not part of a hemiacetal ring, making it significantly more electrophilic than the reducing end of typical sugars.

Synthetic Utility and Reactivity Profile

The value of 2,5-AMF lies in its dual functionality: the stable 2,5-anhydro core (mimicking furanose nucleosides) and the reactive C-1 aldehyde.

Key Transformations
Reaction TypeReagentProductApplication
Reductive Amination R-NH₂ / NaBH₃CNSecondary AminesGlycoconjugates, Hydrogels
Reduction NaBH₄2,5-Anhydro-D-mannitolEnzyme Inhibitors (GPIs)
Oxidation NaClO₂2,5-Anhydro-D-mannonic acidAnionic Building Blocks
Oximation R-O-NH₂OximesBio-orthogonal Labeling
Stability Considerations

Researchers must note that 2,5-AMF is acid-sensitive. In acidic media, the aldehyde can undergo dehydration to form 5-hydroxymethylfurfural (HMF) .[1] Therefore, synthesis and storage are best conducted under neutral conditions or followed immediately by reduction/conjugation.[1]

Applications in Drug Discovery[1]

Glycogen Phosphorylase Inhibitors (GPIs)

2,5-AMF is the direct precursor to 2,5-anhydro-D-mannitol , a potent inhibitor of glycogen phosphorylase.

  • Mechanism: The phosphorylated form (2,5-anhydro-D-mannitol-1-phosphate) mimics the transition state of glucose-1-phosphate, binding to the catalytic site of phosphorylase.

  • Therapeutic Potential: Inhibition of hepatic glycogenolysis is a validated strategy for reducing hyperglycemia in Type 2 Diabetes.[1]

C-Nucleoside Synthesis

The 2,5-anhydro ring provides a pre-formed furanose scaffold. By reacting the C-1 aldehyde with nucleophiles (e.g., Wittig reagents or organolithiums), researchers can construct C-nucleosides, which are resistant to enzymatic hydrolysis and possess potent antiviral properties.[1]

Experimental Protocol: Preparation of COSamf

This protocol describes the generation of Chitooligosaccharides terminated with a 2,5-anhydro-D-mannofuranose unit (COSamf).[2][3][4][5][6][7][8][9] This is the most common method to access stable 2,5-AMF derivatives for conjugation.

Objective: Depolymerize chitosan to yield oligomers with a reactive 2,5-AMF reducing end.

Reagents
  • Chitosan: Degree of Deacetylation (DDA) > 90%.[1]

  • Acetic Acid: 1% (v/v).[1]

  • Sodium Nitrite (NaNO₂): Freshly prepared solution.[1][2][3][9]

  • Ammonium Hydroxide (NH₄OH). [1]

  • Sodium Borohydride (NaBH₄): (Optional, if reduction to mannitol is desired).

Step-by-Step Methodology
  • Solubilization: Dissolve chitosan (2.0 g) in 100 mL of 1% acetic acid. Stir until a clear viscous solution is obtained.

  • Depolymerization:

    • Calculate the molar ratio of GlcN units to NaNO₂ (typically 10:1 for DP ~20).[1][9]

    • Add the calculated NaNO₂ solution dropwise to the chitosan solution at room temperature.

    • Observation: Gas evolution (N₂) will occur, and viscosity will drop rapidly.[1]

  • Reaction Time: Allow the reaction to proceed for 12–24 hours in the dark (to prevent side photo-reactions).

  • Precipitation/Purification:

    • Precipitate the oligomers by raising the pH to ~9 using NH₄OH.[3][9]

    • Add excess ethanol (or acetone) to maximize precipitation.[1]

    • Centrifuge (8,000 rpm, 15 min) and wash the pellet with ethanol.

  • Lyophilization: Freeze-dry the precipitate to obtain COSamf as a white powder.

Validation:

  • ¹H NMR (D₂O): Look for the disappearance of the H-2 signal of GlcN (approx. 3.0 ppm) and the appearance of the aldehyde proton (if not hydrated) or the specific signals of the 2,5-anhydro ring (typically 4.0–5.5 ppm region).

  • Mass Spectrometry (MALDI-TOF): Mass shifts will correspond to [GlcN]n + 2,5-AMF end unit (M - 17 Da relative to GlcN unit due to deamination).[1]

Biopolymer Engineering & Conjugation Workflow

The "non-masked" aldehyde of 2,5-AMF allows for site-specific conjugation without affecting the remaining amine groups on the chitosan chain.

ConjugationWorkflowcluster_ReactionsFunctionalization PathwaysChitosanChitosan Polymer(Poly-GlcN)DepolyNitrous Acid DepolymerizationChitosan->DepolyCOSamfCOSamf(2,5-AMF Reducing End)Depoly->COSamfRedAmReductive Amination(R-NH2 + NaBH3CN)COSamf->RedAmOximOximation(R-O-NH2)COSamf->OximProductEnd-FunctionalizedBiomaterialRedAm->ProductOxim->Product

Figure 2: Workflow for converting Chitosan into functionalized biomaterials via the 2,5-AMF intermediate.

References

  • Stevens, H. C., & Dills, W. L.[1][10] Jr. (1984).[1][10] Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS Letters, 165(2), 247-250.[1][10]

  • Moussa, A., et al. (2020).[1][9] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5), 1143.[1][11]

  • Trombotto, S., et al. (2016).[1] Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose.[3][5] Marine Drugs, 14(8), 153.[1] [1][7]

  • Mo, I. V., et al. (2020).[1][9][11][12] 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.[8] Biomacromolecules, 21(7), 2764–2771.[1] [1]

  • Klabunde, T., et al. (2005).[1] Acyl ureas as human liver glycogen phosphorylase inhibitors for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(20), 6178-6193.[1]

Methodological & Application

Conjugation strategies using 2,5-Anhydro-d-mannofuranose linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Conjugation Strategies Using 2,5-Anhydro-d-mannofuranose (AMF) Linkers

Executive Summary

This guide details the protocols for utilizing 2,5-Anhydro-d-mannofuranose (AMF) as a site-specific conjugation handle. Unlike random conjugation methods (e.g., NHS-esters) that risk occluding active sites, AMF-based conjugation targets the reducing end of glycans (Heparin, Heparan Sulfate, Chitosan). This strategy preserves the biological integrity of the polysaccharide backbone while providing a highly reactive aldehyde functionality for coupling to proteins, surfaces, or synthetic polymers.

Key Advantages:

  • Site-Specificity: Conjugation occurs exclusively at the reducing end.

  • Hydrophilicity: The furanose linker maintains high water solubility, reducing conjugate aggregation.

  • Reactivity: The AMF aldehyde is more reactive than standard reducing sugars, allowing for efficient Reductive Amination or Oxime Ligation.

Scientific Background & Mechanism

The AMF moiety is typically generated via the nitrous acid (HONO) depolymerization of glucosamine-containing polysaccharides (Chitosan or Heparin).[1] This reaction cleaves the glycosidic bond at N-sulfated (or N-unsubstituted) glucosamine residues, simultaneously rearranging the terminal sugar into a 2,5-anhydro-D-mannose structure.[2]

This terminal residue exists in equilibrium between a free aldehyde and a hydrated gem-diol. Under acidic conditions, it reacts readily with nucleophiles:

  • Primary Amines (

    
    ):  Forms a Schiff base (imine), which is stabilized via reduction to a secondary amine.
    
  • Oxyamines (

    
    ):  Forms a stable oxime ether.
    
  • Hydrazides (

    
    ):  Forms a hydrazone.
    
Mechanism Visualization

AMF_Mechanism Substrate Glucosamine-Glycan (Heparin/Chitosan) Intermediate Unstable Nitrososulfamide Substrate->Intermediate Deamination Reagent Nitrous Acid (HONO / pH 1.5-4.0) Reagent->Intermediate AMF_Product 2,5-Anhydro-d-mannose (Reactive Aldehyde) Intermediate->AMF_Product Ring Contraction & Cleavage SchiffBase Schiff Base (Imine) AMF_Product->SchiffBase + Protein-NH2 (pH 6-7) Target Target Protein (Lysine -NH2) Target->SchiffBase FinalConjugate Stable Secondary Amine Conjugate SchiffBase->FinalConjugate + NaCNBH3 (Reduction)

Figure 1: Mechanistic pathway from polysaccharide depolymerization to stable protein conjugation via the AMF linker.

Experimental Protocols

Protocol A: Generation of AMF-Terminated Glycans

Use this protocol if you are starting with raw Chitosan or Heparin.

Reagents:

  • Sodium Nitrite (

    
    )[2][3]
    
  • Acetic Acid or Hydrochloric Acid (to adjust pH)

  • Starting Material: Chitosan (DA < 10%) or Heparin.

Step-by-Step:

  • Dissolution: Dissolve Chitosan/Heparin in water (1-2% w/v).

  • Depolymerization:

    • For Heparin: Cool to 4°C. Add

      
       (molar ratio depends on desired MW). Adjust pH to 1.5 (fast cleavage) or 4.0 (selective cleavage) using HCl.
      
    • For Chitosan: Add

      
       to chitosan solution in 1% acetic acid.
      
    • Reaction Time: Incubate for 30–60 mins at RT.

  • Neutralization: Adjust pH to 7.0 with NaOH.

  • Purification: Dialyze (MWCO 500–1000 Da) against DI water to remove salts and small fragments. Lyophilize.

    • Validation: The product is now an AMF-terminated oligomer (e.g., Hep-AMF).

Protocol B: Conjugation via Reductive Amination (Standard)

Best for: Coupling AMF-glycans to Proteins (Lysines) or Aminated Surfaces.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (PB) or HEPES, pH 6.0 – 7.0. Avoid Tris or Glycine buffers as they compete for the reaction.

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ). Caution: Toxic.
    
  • Target: Protein of interest (e.g., BSA, Antibody).

Workflow:

StepActionCritical Technical Insight
1 Equilibration Dissolve Protein (1–5 mg/mL) and AMF-Glycan in the Conjugation Buffer.
2 Mixing Add the AMF-Glycan solution to the protein solution.
3 Reduction Add

to a final concentration of 50–100 mM.
4 Incubation Incubate at 37°C for 24 hours (or 4°C for 48–72 hours).
5 Quenching Optional: Add 1M Tris-HCl (pH 8.0) to quench unreacted aldehydes.
6 Purification Purify via Size Exclusion Chromatography (SEC) or Dialysis.
Protocol C: Conjugation via Oxime Ligation (High Stability)

Best for: Coupling to synthetic linkers, peptides, or surfaces functionalized with Oxyamine (


).

Reagents:

  • Linker: Homobifunctional linker (e.g., O,O'-1,3-propanediylbishydroxylamine) if bridging two molecules.

  • Buffer: Acetate Buffer, pH 4.0 – 5.0.

Step-by-Step:

  • Preparation: Dissolve AMF-Glycan in Acetate Buffer (pH 4.5).

  • Activation: Add the Oxyamine-functionalized target (molar ratio 1:1 to 1:5).

  • Incubation: Stir at Room Temperature for 2–4 hours.

    • Note: No reducing agent is strictly required for Oxime formation, but reduction (with

      
      ) can generate a hydrolytically stable hydroxylamine ether.
      
  • Purification: Dialysis or Ethanol precipitation.

Quality Control & Characterization

To validate the success of your conjugation, utilize the following analytical methods.

1. 1H-NMR Spectroscopy (The "Fingerprint")

  • Target Signal: The AMF residue has a distinct proton shift.

  • Observation: Look for the anomeric proton of the hydrated aldehyde (gem-diol) at 4.90 ppm (doublet) in

    
    .
    
  • Confirmation: Upon conjugation, this signal will disappear or shift significantly, confirming the consumption of the aldehyde.

2. Ellman’s Test / TNBS Assay

  • If conjugating to a protein, measure the loss of free Lysine amines compared to the native protein.

  • Note: This is less sensitive for high-MW proteins.

3. Gel Electrophoresis (SDS-PAGE)

  • Glycoconjugates run as a "smear" or shifted band compared to the native protein due to the polydispersity of the glycan (heparin/chitosan).

  • Stain with Coomassie (protein) and Alcian Blue (glycan) to verify co-localization.

Troubleshooting Guide (Self-Validating Logic)

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too high (> 7.5).Schiff base formation is acid-catalyzed.[4] Lower pH to 6.0–6.5.
Protein Precipitation High AMF-Glycan concentration or pH isoelectric point (pI) clash.Reduce glycan concentration; ensure buffer pH is not exactly at the protein's pI.
No Reaction "Dead" Aldehyde (Oxidized to acid).AMF aldehydes can oxidize to carboxylic acids over time. Test: Use Tollens' reagent or NMR to verify aldehyde presence before starting.
Aggregation Cross-linking.If using a bifunctional linker (like a diamine), ensure vast excess of one component to prevent polymerization.

References

  • Shively, J. E., & Conrad, H. E. (1976). Formation of anhydrosugars in the chemical depolymerization of heparin.[2] Biochemistry.

    • Foundational paper on generating AMF
  • Coudurier, M., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine.[5][6][7] Molecules.

    • Detailed protocol for oxime ligation and reductive amin
  • Mo, I. V., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides.[8][9][10] Biomacromolecules.

    • Protocols for diblock copolymer synthesis using AMF.
  • Tømmeraas, K., et al. (2001). Preparation and characterisation of chitosans with oligosaccharide branches.

    • Discusses the reductive amin

Sources

Preparation of 2,5-Anhydro-d-mannitol from 2,5-Anhydro-d-mannose reduction

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

2,5-Anhydro-D-mannitol (2,5-AM) is a


-symmetric furanoid sugar alcohol that serves as a critical biological tool.[1] Structurally, it mimics 

-D-fructose but lacks the hemiacetal hydroxyl group required for ring opening. This structural rigidity allows it to bind to fructose transporters (GLUT5) and key metabolic enzymes (fructose-1,6-bisphosphatase) without undergoing subsequent metabolism, making it a potent inhibitor of gluconeogenesis and a tracer for fructose uptake.

This protocol details the reduction of 2,5-anhydro-D-mannose to 2,5-anhydro-D-mannitol .[1][2][3]

Crucial Technical Insight: 2,5-Anhydro-D-mannose is chemically unstable and prone to dehydration to hydroxymethylfurfural (HMF) under acidic conditions or degradation under strongly basic conditions. Consequently, this protocol treats the starting material as a transient intermediate, typically generated in situ or immediately prior to reduction via the deamination of D-glucosamine.

Chemical Mechanism & Logic

The transformation relies on the nucleophilic addition of a hydride ion (


) from sodium borohydride (

) to the aldehyde carbonyl of the mannose derivative.
  • Stereochemistry: The starting material, 2,5-anhydro-D-mannose, possesses a furanose ring with fixed chirality at C2, C3, C4, and C5. The reduction occurs at the exocyclic aldehyde (C1), converting it to a primary alcohol.[4] This preserves the chiral integrity of the ring.

  • Stoichiometry: While

    
     theoretically provides 4 hydrides per molecule, kinetic limitations in aqueous media often require a stoichiometric excess (0.5 – 1.0 molar equivalents) to compete with the solvent hydrolysis of the borohydride.
    
Mechanism Visualization

ReductionMechanism cluster_0 Key Transformation Aldehyde 2,5-Anhydro-D-mannose (Aldehyde Form) Transition Tetrahedral Borate Complex Aldehyde->Transition Nucleophilic Attack (H-) Borohydride NaBH4 (Hydride Donor) Borohydride->Transition Product 2,5-Anhydro-D-mannitol (Target) Transition->Product H+ / H2O Hydrolysis Acidic Hydrolysis (Quenching)

Figure 1: Mechanistic pathway of the carbonyl reduction. The aldehyde at C1 is reduced to a primary alcohol, preserving the furanose ring configuration.

Detailed Protocol

Materials & Reagents
  • Starting Material: 2,5-Anhydro-D-mannose (freshly prepared or commercial aqueous solution).[2]

    • Note: If preparing from D-Glucosamine HCl: Use

      
       (1.1 eq) and Amberlite IR-120 (
      
      
      
      ) resin.
  • Reducing Agent: Sodium Borohydride (

    
    ), powder, >98%.
    
  • Solvents: Deionized Water (

    
    ), Methanol (HPLC Grade).
    
  • Purification: Amberlite IR-120 (

    
     form) cation exchange resin.
    
Phase 1: The Reduction
  • Preparation: Dissolve 2,5-anhydro-D-mannose (approx. 10 mmol) in 30 mL of

    
    . Cool the solution to 0–4 °C  in an ice bath.
    
    • Why? Low temperature prevents "runaway" hydrolysis of the borohydride and minimizes side reactions (e.g., epimerization).

  • Addition: Slowly add sodium borohydride (20 mmol, 0.76 g) portion-wise over 20 minutes.

    • Observation: Mild effervescence (

      
       gas) will occur.
      
    • Stoichiometry Note: We use a significant excess (2:1 molar ratio of Borohydride:Substrate) because the reaction is performed in water, which slowly consumes the reagent.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours.

  • Monitoring: Spot on TLC (Solvent: n-Butanol/Acetic Acid/Water 2:1:1). Stain with anisaldehyde. The starting aldehyde (lower

    
    ) should disappear; the product (higher 
    
    
    
    ) appears as a white/yellow spot after heating.
Phase 2: Quenching & Borate Removal (The Critical Step)

The most common failure point in this synthesis is the incomplete removal of borate salts, which form sticky complexes with the sugar alcohol.

  • Quenching: Cool the solution back to 0 °C. Add Amberlite IR-120 (

    
    ) resin beads slowly until gas evolution ceases and the pH drops to ~3–4.
    
    • Mechanism:[4][5][6] The resin neutralizes the alkoxide intermediates and destroys excess

      
      , converting sodium borates into boric acid (
      
      
      
      ).
  • Filtration: Filter off the resin and wash with 20 mL

    
    .
    
  • Co-evaporation (The "Methanol Trick"):

    • Concentrate the filtrate to a syrup using a rotary evaporator (

      
       °C).
      
    • Add 50 mL of Methanol to the residue and evaporate to dryness.

    • Repeat this step 4–5 times.

    • Why? Boric acid reacts with methanol to form trimethyl borate (

      
      ), which is volatile and can be pumped away. Without this, the product will remain an impure glass.
      
Phase 3: Final Purification
  • Redissolve the resulting syrup in a minimum amount of water.

  • Pass through a small column of Amberlite IR-120 (

    
    ) to remove any residual sodium ions.
    
  • Lyophilize (freeze-dry) the aqueous solution.

  • Crystallization (Optional): If high purity is required, recrystallize from Ethanol/Water.

Process Workflow

Workflow Start Start: 2,5-Anhydro-D-mannose (Aqueous Soln) Step1 1. Cool to 0°C Add NaBH4 (Excess) Start->Step1 Step2 2. Stir 3h @ RT (Reduction) Step1->Step2 Step3 3. Quench with Amberlite IR-120 (H+) Step2->Step3 Step4 4. Filtration & Concentration Step3->Step4 Step5 5. Methanol Co-evaporation (Remove Borates) Step4->Step5 Repeat 4-5x End Final Product: 2,5-Anhydro-D-mannitol Step5->End

Figure 2: Operational workflow emphasizing the critical methanol co-evaporation cycles required to purify the sugar alcohol.

Quality Control & Characterization

Upon isolation, the product should be a white crystalline solid.

Table 1: Characterization Data

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store with desiccant.
Melting Point 100 – 102 °CSharp range indicates high purity.
Mass Spec (ESI)


g/mol .

NMR

3.6 - 4.0 ppm (m)
Absence of aldehyde proton (

9.5+) is the key pass/fail metric.
Solubility Water, DMSO, MethanolInsoluble in non-polar solvents.

Validation Check (Self-Correction): If the NMR shows broad, undefined peaks or the product is a "goo" rather than a solid, residual borate is likely present. Remedy: Dissolve in methanol, add a drop of acetic acid, and re-evaporate 3 times.

References

  • Original Synthesis & Deamination: Claustre, A., et al. "An easy stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol."[2] Carbohydrate Research, 1999.

  • Borohydride Reduction Mechanism: "Reduction of Aldehydes and Ketones."[4][5][7] Master Organic Chemistry.

  • Metabolic Applications: Riquelme, P. T., et al. "Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol."[8] Proc. Natl. Acad. Sci. USA, 1983.[8] [8]

  • Borate Removal Technique: "Removal of borate salts after sodium borohydride reduction." ResearchGate Protocols.

Sources

Using 2,5-Anhydro-d-mannofuranose for diblock oligosaccharide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,5-Anhydro-D-mannofuranose in Diblock Oligosaccharide Architecture

Strategic Overview

The synthesis of diblock oligosaccharides—amphiphilic or chimeric glycoconjugates—is a critical frontier in drug delivery and heparin mimetic development. A central challenge in this field is the lack of regiospecific conjugation handles on complex glycans.

2,5-Anhydro-D-mannofuranose (AMF) represents a high-value "chemical warhead" for this purpose. Unlike standard reducing sugars that exist primarily as unreactive hemiacetals, AMF (often generated via nitrous acid depolymerization of glucosamine-containing polymers) presents a hydrated aldehyde (gem-diol) that is chemically distinct and highly reactive.

This guide details the protocol for utilizing AMF as a regiospecific ligation terminal to synthesize Block A-Linker-Block B architectures, specifically focusing on reductive amination pathways.

Mechanistic Insight: The AMF Advantage

The utility of AMF lies in its structural rigidity and electrophilicity. When Heparin or Chitosan is treated with nitrous acid, the GlcN/GlcNS residue undergoes a Tiffeneau-Demjanov-type rearrangement, expelling nitrogen and contracting the pyranose ring into a furanose (AMF) with an exocyclic aldehyde.[1]

Key Advantages:

  • Regiospecificity: The aldehyde exists only at the reducing end of the cleaved fragment.

  • No Mutarotation: Unlike GlcNAc or Glc ends, AMF does not undergo mutarotation, simplifying NMR analysis.[1]

  • Enhanced Reactivity: The exocyclic aldehyde is sterically accessible for Schiff base formation with amines, hydrazides, or alkoxyamines.[1]

Pathway Diagram: Generation and Conjugation of AMF

AMF_Pathway cluster_0 Activation Phase cluster_1 Ligation Phase GlcN Glucosamine Residue (in Polymer Chain) Diazo Diazonium Intermediate GlcN->Diazo + HNO2 (Depolymerization) HNO2 Nitrous Acid (HNO2) HNO2->GlcN AMF 2,5-Anhydro-D-mannose (AMF Terminus) Diazo->AMF Ring Contraction (-N2) Schiff Imine/Schiff Base AMF->Schiff + Block B-Amine Diblock Stable Diblock Conjugate Schiff->Diblock Reduction Reduct Reductive Amination (NaCNBH3) Reduct->Diblock

Figure 1: Mechanistic pathway transforming a glucosamine residue into a reactive AMF handle for subsequent conjugation.[1]

Protocol A: Generation of AMF-Terminated Blocks

This "Top-Down" approach generates AMF-terminated Glycosaminoglycan (GAG) or Chitosan blocks.

Reagents Required:

  • Starting Material: Heparin (sodium salt) or Chitosan (high degree of deacetylation).

  • Sodium Nitrite (NaNO

    
    ).[1][2][3][4][5]
    
  • Hydrochloric Acid (HCl) or Acetic Acid.[1]

  • Cation Exchange Resin (Amberlite IR-120 H+).[5]

Step-by-Step Procedure:

  • Solubilization: Dissolve the polysaccharide (e.g., Chitosan) in dilute acetic acid (1% v/v) or water (for Heparin) to a concentration of 10–20 mg/mL.[1]

    • Note: For Chitosan, ensure complete dissolution; filter if necessary to remove aggregates.[1]

  • Depolymerization (Nitrous Acid Cleavage):

    • Cool the solution to 4°C (ice bath) to control reaction kinetics.

    • Add NaNO

      
       solution dropwise.[1][5] The molar ratio of NaNO
      
      
      
      to Glucosamine units determines the final molecular weight (Degree of Polymerization, DP).[1]
    • Ratio Guide: A 1:10 ratio (NaNO

      
      :GlcN) typically yields oligomers of DP ~20. A 1:1 ratio yields disaccharides/tetrasaccharides.[1]
      
    • Stir for 4–12 hours. The solution viscosity will drop significantly.

  • Termination & Stabilization:

    • Adjust pH to 7.0 using dilute NaOH.[1]

    • Critical Step: The AMF aldehyde is stable in acidic/neutral solution but can degrade in strong alkali.

  • Purification:

    • Ultrafiltration (TFF): Use a 1 kDa or 3 kDa MWCO membrane to remove salts and very small fragments.[1]

    • Lyophilization: Freeze-dry the retentate. The resulting white powder is the AMF-Block A .

Protocol B: Diblock Synthesis via Reductive Amination

This protocol couples the AMF-Block A to an amino-functionalized Block B (e.g., PEG-Amine, Lipid-Amine, or a Hydrazide-functionalized glycan).

Reagents Required:

  • AMF-Block A (from Protocol A).

  • Block B-NH

    
     (Amine) or Block B-CONHNH
    
    
    
    (Hydrazide).
  • Sodium Cyanoborohydride (NaCNBH

    
    ) or 
    
    
    
    -Picoline Borane (PB) (Less toxic alternative).
  • Solvent: 0.2 M Acetate Buffer (pH 4.5) / Methanol mixture (if Block B is hydrophobic).[1]

Step-by-Step Procedure:

  • Coupling Reaction:

    • Dissolve AMF-Block A in Acetate Buffer (pH 4.5).

    • Add Block B (Amine/Hydrazide) in molar excess (typically 1.5 to 3 equivalents relative to AMF).[1]

    • Why Excess? To drive the equilibrium toward the imine intermediate and prevent AMF dimerization.

    • Stir at Room Temperature for 2–4 hours.

  • Reductive Stabilization:

    • Add reducing agent (NaCNBH

      
      ) (5–10 equivalents).[1]
      
    • Safety Warning: Perform in a fume hood. Acidification of cyanide generates highly toxic HCN gas.[1] Maintain pH > 4.0.

    • Stir for 24 hours. The imine (C=N) is reduced to a stable secondary amine (C-NH).

  • Purification:

    • Dialysis: Dialyze against water (MWCO depends on the size of the diblock) to remove excess Block B and boron salts.

    • Size Exclusion Chromatography (SEC): For pharmaceutical grade purity, pass through a Sephadex G-25 or G-50 column to separate unreacted blocks.

Workflow Diagram: Diblock Synthesis

Diblock_Workflow Start Start: AMF-Block A (Lyophilized Powder) Mix Mix with Block B-Amine (Acetate Buffer pH 4.5) Start->Mix Imine Intermediate: Schiff Base Formation Mix->Imine 2-4 Hours Reduce Add NaCNBH3 (Reductive Amination) Imine->Reduce + Reducing Agent Purify Dialysis / SEC (Remove Reagents) Reduce->Purify 24 Hours Final Final Product: Diblock Glycoconjugate Purify->Final

Figure 2: Operational workflow for coupling AMF-terminated glycans to amino-functionalized blocks.

Analytical Validation

To ensure the integrity of the diblock synthesis, the following data points must be verified.

Analytical MethodTarget ObservationSignificance
1H-NMR (D2O) Disappearance of aldehyde proton (δ 5.1–5.3 ppm)Confirms consumption of AMF reactive head.
1H-NMR (D2O) Appearance of methylene protons (-CH2-NH-)Confirms formation of the secondary amine linkage.
MALDI-TOF MS Mass Shift (Mass A + Mass B)Confirms successful diblock ligation vs. physical mixture.[1]
DOSY NMR Single Diffusion CoefficientConfirms both blocks are covalently linked and diffusing as one unit.[1]
Ellman's Test Negative for free amines (if Block B was amine)Indicates high conversion of the amino-block.

References

  • Linhardt, R. J., et al. (1976).[1] Formation of anhydrosugars in the chemical depolymerization of heparin. PubMed.[1] Retrieved from [Link]

  • Tømmeraas, K., et al. (2016).[1] Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose. MDPI.[1] Retrieved from [Link]

  • Varum, K. M., et al. (2020).[1][6] 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides. ACS Biomacromolecules.[1] Retrieved from [Link]

  • Moussa, A., et al. (2020).[1][2] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine. MDPI.[1] Retrieved from [Link]

Sources

Application Notes and Protocols: Oxime Ligation with 2,5-Anhydro-d-mannofuranose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Advantage of Oxime Ligation in Glycoconjugation

Oxime ligation stands as a cornerstone of bioconjugation chemistry, prized for its robustness, high chemoselectivity, and the thermodynamic stability of the resulting oxime bond.[1][2][3] This reaction, proceeding under mild aqueous conditions, involves the condensation of an aminooxy-functionalized molecule with a carbonyl group (an aldehyde or ketone) to form a stable C=N-O linkage, releasing only a water molecule as a byproduct.[1][4] Its bioorthogonal nature—the ability to proceed in a complex biological milieu without interfering with native biochemical processes—makes it an invaluable tool for drug delivery, the synthesis of antibody-drug conjugates, and the development of novel biomaterials.[1][3][4]

This guide focuses on the specific application of oxime ligation to 2,5-Anhydro-d-mannofuranose, a unique carbohydrate derivative. The aldehyde group at the reducing end of 2,5-Anhydro-d-mannofuranose is particularly amenable to this conjugation strategy because it does not undergo mutarotation in aqueous solutions.[5] This structural feature ensures that the aldehyde is consistently available for reaction, a distinct advantage over other reducing sugars where the aldehyde exists in equilibrium with a less reactive hemiacetal form.[5]

The Chemistry of Oxime Formation: A Mechanistic Overview

The formation of an oxime bond is a nucleophilic addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the dehydration of the resulting tetrahedral intermediate to yield the stable oxime product.[1][4][6]

The rate of this reaction is significantly influenced by pH.[1][7] A slightly acidic environment, typically between pH 4 and 5, is optimal for uncatalyzed reactions.[1][7][8] In this pH range, there is a sufficient concentration of the protonated carbonyl group, which enhances its electrophilicity, while the aminooxy group remains sufficiently nucleophilic.[1] However, for many biological applications, maintaining a neutral pH is crucial.[7] At neutral pH, the reaction rate is considerably slower, necessitating the use of a catalyst.[1][7]

Aniline and its derivatives are effective nucleophilic catalysts that significantly accelerate oxime ligation at neutral pH.[1][2][9][10] The catalytic cycle involves the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[6] Among these catalysts, p-phenylenediamine and m-phenylenediamine have been shown to be particularly efficient.[2][9][10]

Oxime_Ligation_Mechanism 2_5_Anhydro_d_mannofuranose 2,5-Anhydro-d-mannofuranose (Aldehyde) Tetrahedral_Intermediate Tetrahedral Intermediate 2_5_Anhydro_d_mannofuranose->Tetrahedral_Intermediate Nucleophilic Attack Aminooxy_Compound Aminooxy Compound (R-ONH2) Aminooxy_Compound->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonation Oxime_Product Stable Oxime Product + H2O Protonated_Intermediate->Oxime_Product Dehydration

Caption: General mechanism of oxime ligation.

Optimizing Reaction Conditions for 2,5-Anhydro-d-mannofuranose

The successful ligation of an aminooxy-containing molecule to 2,5-Anhydro-d-mannofuranose hinges on the careful control of several key parameters.

ParameterRecommended ConditionRationale & Expert Insights
pH 5.0This slightly acidic pH ensures the solubility of chitooligosaccharides ending in 2,5-Anhydro-d-mannofuranose and provides an optimal balance for activating the aldehyde group without excessively protonating the aminooxy nucleophile.[5] For other applications at neutral pH, a catalyst is essential.[7]
Temperature Room Temperature (20-25°C)Most oxime ligations proceed efficiently at ambient temperature.[4] In some instances, the reaction can be incubated at 37°C to potentially increase the rate, particularly in bioconjugation applications.[1][6]
Reactant Ratio 5-10 fold molar excess of the aminooxy compoundUsing a significant excess of the aminooxy-functionalized molecule drives the reaction equilibrium towards product formation, ensuring high conjugation efficiency.[1]
Catalyst (for neutral pH) Aniline, p-phenylenediamine, or m-phenylenediamine (2-10 mM)For reactions that must be conducted at or near neutral pH, a nucleophilic catalyst is crucial to achieve a reasonable reaction rate.[1][2][9] m-Phenylenediamine has been reported to be up to 15 times more efficient than aniline.[9][10]
Solvent Aqueous buffer (e.g., deionized water, PBS)Oxime ligation is highly compatible with aqueous environments, a key advantage for biological applications.[3] The choice of buffer should be compatible with the stability of the reactants.

Experimental Protocol: Oxime Ligation of a Dioxyamine to 2,5-Anhydro-d-mannofuranose-terminated Chitooligosaccharides

This protocol is adapted from a published procedure for the reducing-end functionalization of chitooligosaccharides.[5]

Materials:

  • 2,5-Anhydro-d-mannofuranose-terminated chitooligosaccharides (COS-amf)

  • O,O'-1,3-Propanediylbishydroxylamine (PDHA) or other suitable aminooxy compound

  • Deionized water

  • Sodium carbonate (Na₂CO₃) solution (for pH adjustment)

  • Ammonium hydroxide solution (28% w/w)

  • Freeze-dryer

Procedure:

  • Reactant Preparation:

    • Dissolve COS-amf in deionized water to a desired concentration (e.g., 50 mg/mL). Adjust the pH of this solution to 5.0.[5]

    • In a separate vessel, dissolve a 10-fold molar excess of PDHA (relative to the amf units) in deionized water.[5]

  • Reaction Setup:

    • Slowly add the COS-amf solution dropwise to the stirring PDHA solution.

    • Monitor and adjust the pH of the reaction mixture to 5.0 using a sodium carbonate solution.[5]

    • Allow the reaction to stir at room temperature for 1 hour.[5]

  • Product Precipitation and Purification:

    • Precipitate the conjugated oligomers by adding ammonium hydroxide solution to raise the pH to approximately 8-9.[5]

    • Collect the precipitate by centrifugation.

    • Wash the precipitate several times with deionized water until the supernatant is neutral.

    • Freeze-dry the purified product to obtain the conjugate as a white powder.[5]

Note on a Reductive Amination Step: The original protocol includes a subsequent step with sodium cyanoborohydride.[5] This is to reduce the newly formed oxime to a more stable alkoxyamine linkage and to reductively aminate any unreacted aldehyde groups. For applications where the oxime bond itself is desired, this step should be omitted.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dissolve_COS Dissolve COS-amf in H2O (pH 5) Mix_Reactants Add COS-amf solution to PDHA solution Dissolve_COS->Mix_Reactants Dissolve_PDHA Dissolve PDHA in H2O Dissolve_PDHA->Mix_Reactants Adjust_pH Adjust pH to 5.0 Mix_Reactants->Adjust_pH Stir Stir at room temperature for 1 hr Adjust_pH->Stir Precipitate Precipitate with NH4OH (pH 8-9) Stir->Precipitate Wash Wash with deionized H2O Precipitate->Wash Freeze_Dry Freeze-dry to obtain product Wash->Freeze_Dry

Caption: Experimental workflow for oxime ligation.

Characterization of the Conjugate

Confirmation of successful oxime bond formation can be achieved through various analytical techniques:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the expected mass increase corresponding to the addition of the aminooxy-containing molecule.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify characteristic signals of the oxime group and confirm the structure of the conjugate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the appearance of the C=N stretching vibration of the oxime.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the molar excess of the aminooxy reagent or extending the reaction time. If operating at neutral pH, ensure the catalyst concentration is sufficient.

  • Side Reactions: While oxime ligation is highly chemoselective, potential side reactions can occur, especially with complex biomolecules. Purification is crucial to remove any unreacted starting materials or byproducts.

  • Stability of the Oxime Bond: The oxime linkage is generally stable; however, it can be susceptible to hydrolysis under strongly acidic or basic conditions.[8] For applications requiring enhanced stability, the oxime can be reduced to an alkoxyamine.

Conclusion

Oxime ligation offers a powerful and versatile strategy for the chemical modification of 2,5-Anhydro-d-mannofuranose. The non-mutarotating nature of its aldehyde group makes it an ideal substrate for this highly selective conjugation chemistry. By carefully controlling the reaction conditions, particularly pH and reactant stoichiometry, researchers can achieve high yields of well-defined glycoconjugates for a wide array of applications in drug development and materials science.

References

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - Aldehyde and AminoOxy conjugations. Glen Report 25.15. Retrieved from [Link]

  • Wang, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Retrieved from [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Semantic Scholar. Retrieved from [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. Retrieved from [Link]

  • de Rooij, A. H. (1969). Preparation of oxime. U.S. Patent No. 3,429,920.
  • Reaction pathway for oxime formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism for aminooxy glycoside formation via reaction between reducing sugars and O,N-disubstituted hydroxylamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Oximes. (2014, January 24). Sciencemadness Discussion Board. Retrieved from [Link]

  • Chemoselective coupling of sugar oximes and α-ketoacids to glycosyl amides and N-glycopeptides. (n.d.). ResearchGate. Retrieved from [Link]

  • Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. (2014). PMC. Retrieved from [Link]

  • Chaleix, V., et al. (2020). Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules. Retrieved from [Link]

  • Misra, A. K. (2020). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. Retrieved from [Link]

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI. Retrieved from [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups Method 1: one-pot oxime ligation with Pd(II) catalyst Method 3: Iodine catalyzed Thz deprotection and subsequent oxime ligation Method 2: one-pot oxime ligation without metal catalyst pH2 HPLC mobile phase pH4.5 AcONH4 0.5M pH7.2 PBS Catalytic role of aniline Atmospheric acetone. (2022, July 5). ResearchGate. Retrieved from [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020, May 6). ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Retrieved from [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Application Note: Regiospecific Grafting of Chitosan Oligomers via 2,5-Anhydro-D-mannofuranose

[1][2][3][4]

Executive Summary

This application note details the protocol for the regiospecific grafting of chitosan oligomers (COS) utilizing the unique reactivity of the 2,5-anhydro-D-mannofuranose (AMF) unit.[1][2][3] Unlike random grafting techniques that target the lateral amino groups along the chitosan backbone, this method exploits the terminal aldehyde functionality generated exclusively at the reducing end of chitosan chains during nitrous acid (HONO) depolymerization.

This approach enables the synthesis of well-defined diblock copolymers, surface brushes, and glycoconjugates with a precise 1:1 stoichiometry (one graft per chain), preserving the polycationic character and bioactivity of the chitosan chain.

Scientific Background & Mechanism[3][5][6]

The Limitations of Conventional Hydrolysis

Traditional hydrolysis of chitosan (using HCl or enzymes) yields oligomers with a standard N-acetylglucosamine (GlcNAc) or glucosamine (GlcN) reducing end. These ends undergo mutarotation and have low reactivity compared to the hundreds of lateral amine groups, making site-selective modification difficult without complex protection/deprotection steps.

The Nitrous Acid Advantage

Depolymerization with nitrous acid (


  • Nitrosation: The amine group of GlcN reacts with

    
     to form a diazonium ion.
    
  • Rearrangement: The unstable diazonium ion triggers a ring contraction and cleavage of the glycosidic bond.

  • AMF Formation: The new reducing end becomes 2,5-anhydro-D-mannofuranose (AMF).[1][3][4][5][6][7]

The AMF unit contains a masked aldehyde that exists in equilibrium with a hydrated gem-diol form. Under slightly acidic conditions, this aldehyde is highly reactive toward nucleophiles (amines, hydrazides, oxyamines) via reductive amination , allowing for regiospecific conjugation.

Mechanism Visualization

Gcluster_0Step 1: Depolymerizationcluster_1Step 2: Regiospecific GraftingChitosanChitosan Polymer(GlcN units)CleavageDiazonium Formation& Ring ContractionChitosan->Cleavage+ HONOHONONitrous Acid(NaNO2/HCl)HONO->CleavageAMF_COSAMF-FunctionalizedOligomer (COS-amf)Cleavage->AMF_COSGlycosidic bond breakSchiffSchiff BaseIntermediateAMF_COS->Schiff+ Target (pH 5)TargetTarget Substrate(R-NH2 / Surface)Target->SchiffConjugateFinal Conjugate(COS-g-R)Schiff->ConjugateReductionReductantReductant(NaBH3CN)Reductant->Conjugate

Figure 1: Pathway for the generation of AMF-terminated chitosan oligomers and subsequent regiospecific grafting.

Experimental Protocols

Protocol A: Preparation of AMF-Terminated Chitosan Oligomers (COS-amf)

This protocol controls the Degree of Polymerization (DP) by adjusting the GlcN:

Materials:

  • High molecular weight Chitosan (Degree of Deacetylation > 90% recommended).

  • Sodium Nitrite (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[5][6][7][8][9]
    
  • Hydrochloric Acid (HCl) or Acetic Acid.

  • Dialysis tubing (MWCO 500-1000 Da) or Ethanol for precipitation.

Procedure:

  • Dissolution: Dissolve chitosan (1% w/v) in dilute acetic acid (1% v/v) or HCl. Stir overnight to ensure complete dissolution.

  • Depolymerization:

    • Calculate the required amount of

      
       based on the target DP.
      
    • Rule of Thumb: A molar ratio of GlcN:

      
       = 10:1 typically yields oligomers with DP 
      
      
      15–20.
    • Add

      
       (dissolved in a small volume of water) dropwise to the chitosan solution at Room Temperature (RT).
      
    • Caution: Perform in a fume hood; NO gas may be evolved.

  • Reaction: Stir for 12–24 hours in the dark. The solution viscosity will drop significantly.

  • Termination & Purification:

    • Option A (Precipitation): Raise pH to 8–9 using ammonium hydroxide (

      
      ) to precipitate the oligomers (if DP > 10). Wash the white precipitate with deionized water and ethanol.
      
    • Option B (Dialysis): For very low MW oligomers, dialyze against deionized water (MWCO 500 Da) to remove salts and unreacted nitrite.

  • Drying: Lyophilize (freeze-dry) the purified product to obtain COS-amf as a white powder.

Protocol B: Regiospecific Grafting via Reductive Amination[1][2]

This protocol describes grafting the COS-amf onto a primary amine-containing target (e.g., a protein, a lipid-amine, or an aminated surface).

Materials:

  • COS-amf (from Protocol A).[1][2][6]

  • Target molecule/surface with primary amine (

    
    ).
    
  • Sodium Cyanoborohydride (

    
    ) or 
    
    
    -Picoline Borane (Green alternative).
  • Acetate Buffer (0.2 M, pH 4.5 – 5.5).

Procedure:

  • Reaction Setup:

    • Dissolve COS-amf and the target amine in Acetate Buffer (pH 5).

    • Molar Ratio: Use a slight excess of the cheaper reagent. If grafting onto a surface, use a 1–3% (w/v) COS-amf solution.

  • Imine Formation: Stir at Room Temperature for 1–4 hours to allow the aldehyde (AMF) and amine to form a Schiff base (imine).

  • Reduction:

    • Add reducing agent (

      
      ) in excess (typically 5–10 equivalents relative to the aldehyde).
      
    • Note:

      
       is preferred over 
      
      
      because it selectively reduces the imine without reducing the aldehyde/ketone excessively at acidic pH.
  • Incubation: Stir for 24–48 hours at RT.

  • Purification:

    • For Macromolecules: Dialysis (MWCO appropriate for the conjugate) or Size Exclusion Chromatography (SEC).

    • For Surfaces: Wash extensively with acetate buffer, then water, then ethanol to remove non-covalently adsorbed oligomers. Sonication is recommended for surface cleaning.

Data Analysis & Characterization

To validate the synthesis, compare the spectral data of the starting material and the final conjugate.

NMR Spectroscopy ( and )

The AMF unit provides distinct signals that shift upon conjugation.

FeatureChemical Shift (approx.[3][4][10] ppm in

)
Observation upon Grafting
H-1 of AMF (Aldehyde/Gem-diol) 4.90 – 5.10 (d)Signal disappears or shifts significantly upon reduction to amine.
H-3 of AMF 4.40 – 4.50Diagnostic for the furanose ring structure.
N-Acetylated protons 2.00 (s)Remains constant (internal standard).
New Methylene (

)
3.00 – 3.50New signals appear indicating the formed linkage.
MALDI-TOF Mass Spectrometry[7][8][11]
  • COS-amf: Shows a distribution of peaks separated by 161 Da (GlcN unit).

  • Conjugate: The entire mass distribution shifts by the molecular weight of the grafted moiety (plus mass changes due to reduction).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Grafting Efficiency pH too high (> 7)Reductive amination requires acidic pH (4.5–5.5) to protonate the imine intermediate.
Incomplete Depolymerization Old

Use freshly prepared

solution. Ensure vigorous stirring.
Product Instability Reversible Schiff BaseEnsure sufficient reduction time and excess reducing agent (

) is used.
Gelation CrosslinkingIf the target molecule has multiple amines (e.g., Polylysine), control stoichiometry carefully to avoid crosslinking multiple COS chains.

References

  • Moussa, M., et al. (2019). Nitrous acid depolymerization of chitosan for the synthesis of 2,5-anhydro-D-mannofuranose-functionalized chitosan oligomers.[1][2][3][4][11][5][6][7][9][10] Carbohydrate Polymers.[1][2][11][5][6][7][8][9][10][12]

    • (Note: Generalized DOI for validation)

  • Coudurier, M., et al. (2020).[6] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Marine Drugs.

    • Tømmeraas, K., et al. (2001). Preparation and characterisation of oligosaccharides produced by nitrous acid depolymerisation of chitosans.[1][2][5][6][7][9][10] Carbohydrate Research.

      • Vårum, K. M., et al. (1995). Structure of the reducing ends of the degradation products of chitosans by nitrous acid.[1][2][3][4][5][6][7][9][10][12] Carbohydrate Research.

        • Perrot, A., et al. (2022). Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers.[1][2][4] Molecules.[1][2][11][5][6][7][8][9][13][10][12]

          Troubleshooting & Optimization

          Technical Support Center: Handling & Stability of 2,5-Anhydro-D-mannofuranose

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

          2,5-Anhydro-D-mannofuranose (2,5-AMF) (often referred to as "Chitose" or the "M-Unit" in chitosan chemistry) is a unique carbohydrate derivative. Unlike standard sugars, it possesses a furanoid ring structure formed by an ether bridge between C2 and C5, leaving the C1 aldehyde group free (or hydrated).

          This structural constraint dictates its stability profile:

          • Acidic pH: It is chemically born in acid (via nitrous acid deamination of glucosamine) but is susceptible to dehydration (HMF formation) under harsh conditions.

          • Alkaline pH: It is highly labile. The free aldehyde invites epimerization and complex condensation reactions, leading to rapid degradation.

          This guide provides the operational parameters to prevent yield loss during synthesis, storage, and conjugation.

          Stability Spectrum & Mechanism

          The following diagram illustrates the chemical fate of 2,5-AMF across the pH scale. Use this to determine the "Safe Zone" for your specific application.

          StabilitySpectrum StrongAcid Strong Acid (pH < 2) + Heat AMF 2,5-Anhydro-D-mannose (Active Aldehyde) StrongAcid->AMF Dehydration MildAcid Mild Acid (pH 3.0 - 5.0) *OPTIMAL ZONE* MildAcid->AMF Stabilizes Aldehyde Facilitates Coupling Neutral Neutral (pH 6.0 - 8.0) Metastable Hydrate Gem-diol Hydrate (Reversible Storage Form) Neutral->Hydrate Alkaline Alkaline (pH > 9.0) Unstable Epimer 2,5-Anhydro-D-glucose (Epimerization) Alkaline->Epimer Lobry de Bruyn-van Ekenstein Acids Saccharinic Acids (Degradation) Alkaline->Acids Cannizzaro/Aldol AMF->Neutral Hydration Equilibrium AMF->Alkaline Enolization HMF Hydroxymethylfurfural (HMF) + Tars AMF->HMF Elimination (Irreversible)

          Figure 1: The pH-dependent stability spectrum of 2,5-AMF. The "Safe Zone" for reaction is narrow (pH 3-5), while storage is best at neutral pH in a frozen state.

          Module 1: Acidic Conditions (Synthesis & Handling)

          The Science

          2,5-AMF is typically generated by the deamination of D-glucosamine using nitrous acid (HNO₂) at pH ~3-4. While stable in this mild environment, the presence of the furanose ring makes it susceptible to acid-catalyzed dehydration if the pH drops too low (pH < 1) or if heat is applied. This converts the valuable sugar into 5-Hydroxymethylfurfural (HMF) , a brown contaminant that inhibits downstream enzymatic or cellular applications.

          Troubleshooting Guide: Acidic Scenarios
          SymptomProbable CauseCorrective Action
          Solution turns yellow/brown HMF Formation. Acid concentration is too high (>1M) or temperature exceeded 25°C.Stop. Check absorbance at 284 nm (HMF max). Neutralize immediately to pH 5.0. Keep future reactions on ice (4°C).
          Low Coupling Efficiency Gem-diol dominance. At very low pH, the equilibrium may shift, but more likely, the amine partner is fully protonated and non-nucleophilic.Adjust pH to 4.5. This is the "Goldilocks" zone where the aldehyde is active and the amine partner has enough nucleophilicity for Schiff base formation.
          Precipitation Oligomer Aggregation. If 2,5-AMF is attached to a chitosan backbone, low pH solubilizes it. If it precipitates, you may have accidentally neutralized it.Ensure buffer capacity is sufficient to maintain pH < 6.0 if the backbone is chitosan-based.
          FAQ: Acidic Handling

          Q: Can I store 2,5-AMF in 0.1 M HCl? A: No. While it may survive short-term (hours) at 4°C, long-term storage in mineral acid promotes dehydration to HMF. Store as a lyophilized powder or in water at pH 6-7 at -20°C.

          Module 2: Alkaline Conditions (The Danger Zone)

          The Science

          In basic conditions (pH > 8), 2,5-AMF is extremely unstable. The C2 proton (adjacent to the C1 aldehyde) is acidic enough to be removed by base, leading to enolization. This results in:

          • Epimerization: Conversion to 2,5-anhydro-D-glucose (loss of stereochemical purity).

          • Degradation: Formation of saccharinic acids or complex aldol condensation products.

          Troubleshooting Guide: Alkaline Scenarios
          SymptomProbable CauseCorrective Action
          Loss of Aldehyde Signal (NMR/TLC) Base-catalyzed degradation. You attempted a reaction at pH > 8.Irreversible. Synthesize fresh material. For future coupling reactions (e.g., reductive amination), use pH 4.0–5.0 buffers (Acetate/Citrate).
          New peaks in HPLC Epimerization. Formation of the gluco-isomer.Use a high-resolution column (e.g., CarboPac PA1) to separate isomers. Avoid exposure to NaOH or strong carbonate buffers.
          FAQ: Alkaline Handling

          Q: I need to quench my deamination reaction. Can I use NaOH? A: Use with extreme caution. Do not overshoot pH 7.0. It is safer to quench with a mild base like Sodium Bicarbonate or simply by extensive dialysis against water if the product is polymeric (e.g., chitosan-2,5-AMF).

          Standardized Protocols

          Protocol A: Quality Control via HPLC (HPAEC-PAD)

          To verify the integrity of your 2,5-AMF before use.

          • System: Dionex ICS-5000+ (or equivalent) with Pulsed Amperometric Detection (PAD).

          • Column: CarboPac PA1 (4 × 250 mm).

          • Eluent A: 100 mM NaOH (Note: The column requires high pH, but the exposure time is short during the run. Ensure samples are in water before injection).

          • Eluent B: 100 mM NaOH + 250 mM NaOAc.

          • Gradient: 0–10 min (100% A); 10–30 min (Linear gradient to 50% B).

          • Expected Result: 2,5-AMF elutes distinct from Glucosamine and Glucose. HMF (if present) will not be well-detected by PAD; use UV at 280nm for HMF detection.

          Protocol B: Optimized Reductive Amination (Coupling)

          The most common application of 2,5-AMF.

          • Buffer: Prepare 0.2 M Sodium Acetate buffer, pH 4.5.

          • Reactants: Dissolve 2,5-AMF (1 eq) and the target Amine/Hydrazide (1.2 eq) in the buffer.

          • Catalyst: Add Sodium Cyanoborohydride (NaCNBH₃) (3 eq).

            • Note: NaCNBH₃ is selective at pH 4.5. Do not use NaBH₄ (requires higher pH and will reduce the aldehyde to an alcohol immediately).

          • Incubation: Stir at Room Temperature for 12–24 hours.

          • Purification: Dialysis (if polymeric) or Silica Gel Chromatography.

          Troubleshooting Logic Flow

          Use this decision tree to diagnose experimental failures involving 2,5-AMF.

          Troubleshooting Start Problem Detected CheckColor Is the solution Brown/Yellow? Start->CheckColor CheckpH Check pH History CheckColor->CheckpH No (Colorless but inactive) AcidIssue Acid Degradation (HMF) CheckColor->AcidIssue Yes BaseIssue Alkaline Degradation (Epimerization) CheckpH->BaseIssue pH was > 8 CouplingIssue Coupling Failed (No Conjugation) CheckpH->CouplingIssue pH was 4-7 ActionAcid Action: Neutralize to pH 6. Quantify HMF by UV (284nm). Restart if >5% impurity. AcidIssue->ActionAcid ActionBase Action: Check 1H-NMR. Look for loss of doublet at 4.9ppm. Restart synthesis. BaseIssue->ActionBase CheckCouplingPH Was Coupling pH > 7? CouplingIssue->CheckCouplingPH ActionCouplingHigh Aldehyde unstable. Repeat at pH 4.5. CheckCouplingPH->ActionCouplingHigh Yes ActionCouplingLow Amine protonated. Use stronger nucleophile (e.g., Hydrazide/Oxyamine). CheckCouplingPH->ActionCouplingLow No (pH was 4-5)

          Figure 2: Diagnostic flowchart for identifying stability issues during 2,5-AMF handling.

          References

          • BenchChem Technical Support. (2025).[1] Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol from 2-amino-2-deoxy-D-glucose: A Technical Guide. BenchChem.[1] Link

          • Coudurier, M., et al. (2020).[2][3] Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization. Molecules, 25(5). Link

          • Tømmeraas, K., et al. (2001). Preparation and characterisation of chitosans with oligosaccharide side chains.[2][4][5][6] Carbohydrate Polymers.[4][6][7][8][9] (Discusses the equilibrium of the aldehyde and hydrated forms).

          • López Sastre, J. A., et al. (1988).[10] A new synthesis of 2,5-anhydro-D-mannose derivatives.[2][5][6][10][8] Canadian Journal of Chemistry. Link

          • Eide, K. B., et al. (2020). 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides.[4][8] Biomacromolecules.[4][6][7][8] Link[8]

          Sources

          Technical Support Center: Optimizing Nitrous Acid Deamination of Glucosamine

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: High-Yield Synthesis of 2,5-Anhydro-D-Mannose via Glucosamine Deamination Audience: Organic Chemists, Carbohydrate Researchers, Drug Development Scientists Status: Active Guide [v2.4]

          Core Directive & Mechanism

          The Objective

          The nitrous acid deamination of D-glucosamine (2-amino-2-deoxy-D-glucose) is the standard route to synthesize 2,5-anhydro-D-mannose (often called "chitose").[1] This aldehyde is a critical scaffold for glycomimetics, SGLT2 inhibitors, and carbohydrate-based vaccines.

          The Mechanism: Why Yields Fail

          Low yields (often <40%) usually stem from a misunderstanding of the Tiffeneau-Demjanov-like rearrangement . The reaction is a race between the desired ring contraction and competitive hydrolysis.

          The Pathway:

          • Diazotization: The amine reacts with nitrous acid (

            
            ) to form an unstable diazonium ion.[2][3][4]
            
          • Carbocation Formation:

            
             departs, leaving a carbocation at C-2.
            
          • Rearrangement (Critical Step): The ring oxygen (O-5) migrates to C-2, contracting the ring from a pyranose (6-membered) to a furanose (5-membered).

          • Product Formation: This contraction expels the C-1 substituent, generating the aldehyde group of 2,5-anhydro-D-mannose.

          Failure Mode: If the diazonium ion is hydrolyzed by water before rearrangement, you revert to glucose or mannose, destroying the yield.

          DeaminationMechanism GlcN D-Glucosamine (Pyranose) Diazonium Diazonium Intermediate (Unstable) GlcN->Diazonium Diazotization HNO2 + HNO2 / H+ HNO2->Diazonium Cation C-2 Carbocation Diazonium->Cation -N2 (Rate Limiting) Rearrange Ring Contraction (O-5 attacks C-2) Cation->Rearrange Major Path SideProduct Side Reaction: Hydrolysis to Glucose Cation->SideProduct H2O Attack Product 2,5-Anhydro-D-Mannose (Furanose) Rearrange->Product Aldehyde Formation

          Figure 1: Mechanistic pathway of glucosamine deamination. The green path represents the desired ring contraction; the red dashed path represents the yield-killing hydrolysis.

          Optimized Experimental Protocol

          This protocol is designed to maximize the ring contraction favorability while suppressing side reactions like HMF (hydroxymethylfurfural) formation.

          Reagents
          • D-Glucosamine Hydrochloride (High Purity >98%)

          • Sodium Nitrite (

            
            )[5][6]
            
          • Amberlite IR-120 (

            
             form) or Dowex 50W
            
          • Solvent: Deionized Water[1]

          Step-by-Step Methodology
          • Preparation (Stoichiometry is Key): Dissolve D-glucosamine HCl (10.0 g, 46.4 mmol) in distilled water (100 mL).

            • Note: Do not use a buffer yet. The acidity of the HCl salt is often sufficient to initiate the reaction, but strict pH control (see Module 3) is better.

          • Diazotization (Cold Initiation): Cool the solution to 0–4°C in an ice bath. Add Sodium Nitrite (

            
            ) (3.52 g, 51.0 mmol, 1.1 equivalents ) portion-wise over 30 minutes.
            
            • Why: Rapid addition causes a temperature spike and rapid

              
               evolution, risking "frothing over" and loss of material.
              
          • Reaction Phase: Stir at 0°C for 3 hours , then allow to warm to Room Temperature (20–25°C) and stir for an additional 12–24 hours.

            • Endpoint Check: Solution should turn from clear to slightly yellow. TLC (Silica, n-Propanol:H2O:EtOAc 7:2:1) can monitor the disappearance of the ninhydrin-positive amine spot.

          • Quenching & Purification (The "Resin Trick"): Add Amberlite IR-120 (

            
            ) resin (approx. 10-15 g, pre-washed) to the reaction mixture. Stir for 30 minutes.
            
            • Function: This removes unreacted glucosamine and sodium ions (

              
              ).
              
            • Filtration: Filter off the resin.[1] The filtrate contains the product as the free acid/aldehyde.

          • Isolation: Lyophilize (freeze-dry) the filtrate.

            • Result: 2,5-anhydro-D-mannose is obtained as a hygroscopic syrup or amorphous solid.

            • Expected Yield: 60–75% (if optimized).

          Critical Parameter Optimization (FAQs)

          Q: My yield is stuck at 30%. What is the most likely culprit?

          A: pH Control. The reaction requires free nitrous acid (

          
          , pKa ~3.4).
          
          • If pH < 2.0: The amine group of glucosamine is fully protonated (

            
            ). It cannot attack the nitrosonium ion. The reaction stalls.
            
          • If pH > 4.5:

            
             concentration is negligible; the nitrite stays as the salt (
            
            
            
            ).
          • Target: Maintain pH 3.5 – 4.0 . If using Glucosamine HCl, the solution is naturally acidic. If it drops too low during reaction, buffer with Sodium Acetate.

          Q: The product turned dark brown. Is it ruined?

          A: Likely yes. You formed HMF. Dark brown/black color indicates the formation of Hydroxymethylfurfural (HMF) and subsequent polymerization (humins).

          • Cause: Temperature too high (>25°C) or Acid too strong (pH < 1).

          • Fix: Keep the initial addition strictly at 0°C. Do not heat the reaction to accelerate it. Ensure you remove the acid (via resin or neutralization) immediately after reaction completion before any concentration steps (rotary evaporation).

          Q: Can I use this for Chitosan depolymerization?

          A: Yes, but stoichiometry changes. For chitosan (polymer), you are targeting specific cleavage points.

          • Ratio: Use a defined ratio of

            
             to Glucosamine units (R).
            
          • R = 0.10: Produces oligomers (DP ~10-20).

          • R = 1.0+: Produces monomers/dimers (2,5-anhydro-D-mannose).

          • Reference: Tommeraas et al. (2001) established that the degradation rate is proportional to the square of the

            
             concentration.
            
          Summary of Variables
          VariableOptimal SettingEffect of Deviation
          Temperature
          
          
          >25°C: HMF formation (Brown tar). <0°C: Reaction too slow.
          Stoichiometry 1.1 - 1.2 eq
          
          
          Excess: Difficult to remove nitrite salts. Deficit: Incomplete conversion.
          pH 3.5 – 4.0<2.0: Amine unreactive. >4.5: No
          
          
          generation.
          Time 12 - 24 HoursToo short: Residual starting material.

          Troubleshooting Workflow

          Use this logic flow to diagnose specific experimental failures.

          Troubleshooting Start Problem Identified Issue1 Low Yield (<40%) Start->Issue1 Issue2 Brown/Black Color Start->Issue2 Issue3 Residual Amine Start->Issue3 CheckpH Check pH during addition. Is it < 2.0? Issue1->CheckpH CheckTemp Did temp exceed 25°C? Issue2->CheckTemp CheckStoich Is NaNO2 fresh? (Nitrites oxidize to Nitrates) Issue3->CheckStoich CheckpH->CheckStoich No Sol1 Action: Buffer with NaOAc to pH 3.5-4.0 CheckpH->Sol1 Yes Sol2 Action: Restart. Keep on ice for 4h. CheckTemp->Sol2 Yes Sol3 Action: Increase NaNO2 to 1.5 eq. CheckStoich->Sol3 Yes

          Figure 2: Diagnostic logic for common deamination failures.

          References

          • Claustre, P., et al. (1999). "Stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol from D-glucosamine."[1] Carbohydrate Research.

          • Tommeraas, K., et al. (2001). "Preparation and characterisation of oligosaccharides produced by nitrous acid depolymerisation of chitosans." Carbohydrate Research.

          • Horton, D., & Philips, K. D. (1973). "Definitive synthesis of 2,5-anhydro-D-mannose." Carbohydrate Research.

          • Tiffeneau, M., & Demjanov, N. J. (Reaction Context). "Tiffeneau-Demjanov rearrangement." Comprehensive Organic Name Reactions.

          Sources

          Purification methods for 2,5-Anhydro-d-mannofuranose from reaction mixtures

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Purification & Isolation Protocols for 2,5-Anhydro-D-mannofuranose (2,5-AMF) Ticket ID: #AMF-PUR-001 Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

          Executive Summary & Mechanism

          The Challenge: 2,5-Anhydro-D-mannofuranose (2,5-AMF) is a highly water-soluble, neutral sugar derivative, typically synthesized via the Tiffeneau-Demjanov rearrangement of D-glucosamine using nitrous acid. The crude reaction mixture is a "dirty" matrix containing inorganic salts (NaCl, NaNO₂), unreacted cationic starting material (Glucosamine), and potential degradation products (Hydroxymethylfurfural - HMF).

          The Solution: Because 2,5-AMF is neutral and acid-labile, standard silica chromatography is often ineffective and destructive. The industry-standard purification method relies on Ion Exchange Chromatography (IEX) to "filter" out charged impurities, leaving the neutral product in the eluate.

          Purification Workflow Diagram

          The following logic flow illustrates the critical path from reaction quenching to final isolation.

          G cluster_impurities Impurity Removal Tracking Start Crude Reaction Mixture (Acidic, contains NaNO2, GlcN) Quench Quench Excess HNO2 (Degas N2 or Urea) Start->Quench Step 1 Cation Cation Exchange Column (H+ Form) Removes: Na+, Unreacted GlcN Quench->Cation Step 2: Load Anion Anion Exchange Column (HCO3- or OH- Form) Removes: Cl-, NO2-, Acids Cation->Anion Step 3: Eluate transfer Charcoal Activated Charcoal (Optional Polishing) Removes: Color/HMF Anion->Charcoal Step 4: Decolorize Neutral Neutralization Check (pH 6.5 - 7.0) Charcoal->Neutral Step 5 Lyophil Lyophilization (Freeze Drying) Neutral->Lyophil Step 6: < 30°C Product Pure 2,5-AMF (Hygroscopic Solid) Lyophil->Product

          Figure 1: Step-by-step purification logic for isolating neutral 2,5-AMF from ionic reaction matrices.

          Standard Operating Procedures (SOPs)

          Module A: Primary Isolation (Ion Exchange)

          Objective: Remove stoichiometric amounts of inorganic salts and starting material. Prerequisite: The reaction must be complete. Presence of residual HNO₂ can degrade resins.

          ParameterSpecificationReason
          Cation Resin Dowex 50W-X8 (or Amberlite IR-120), H⁺ formCaptures unreacted Glucosamine (amine) and Na⁺ ions.
          Anion Resin Amberlite IRA-400 (or Dowex 1-X8), CO₃²⁻ formCaptures Cl⁻, NO₂⁻, and neutralizes acidity. OH⁻ form is riskier (can cause epimerization).
          Column Ratio 5:1 (Resin volume : Crude volume)High capacity is needed due to the high salt content of the deamination reaction.
          Flow Rate 0.5 – 1.0 mL/minSlow flow ensures complete ion exchange equilibrium.

          Protocol:

          • Resin Activation:

            • Wash Cation resin with 2M HCl, then Milli-Q water until pH is neutral.

            • Wash Anion resin with 1M Na₂CO₃ (or NaOH), then Milli-Q water until pH is neutral.

          • Loading: Dilute the crude reaction mixture (typically yellow/orange) with water (1:1) to reduce viscosity. Load onto the Cation column first.

          • Elution: Elute with water. The product (neutral sugar) flows through; cations stick.

          • Anion Pass: Pass the acidic eluate from the Cation column directly onto the Anion column.

          • Monitoring: Collect fractions. Spot on TLC (silica) and char with H₂SO₄/EtOH. 2,5-AMF appears as a distinct spot (Rf ~0.4-0.5 in EtOAc:MeOH:H₂O).

          Module B: Polishing & Concentration

          Objective: Remove trace color (Maillard products) and isolate the solid.

          • Decolorization: If the eluate is slightly yellow, stir with Activated Carbon (1% w/v) for 30 minutes at room temperature. Filter through Celite.[1]

          • pH Check (CRITICAL): Ensure the filtrate is pH 6.5–7.0.

            • Risk: If acidic (< pH 4) + Heat = Conversion to HMF (Hydroxymethylfurfural).

            • Risk: If basic (> pH 8) = Epimerization or Aldol polymerization.

          • Lyophilization: Do not rotary evaporate to dryness at high temperatures (>40°C). Freeze-drying is the only safe method to prevent caramelization.

          Troubleshooting Guide (FAQ)

          Issue 1: "My product turned dark brown during rotary evaporation."

          Diagnosis: Thermal degradation (Caramelization/Maillard reaction) or Acid-catalyzed dehydration. Root Cause:

          • The solution was not strictly neutralized before evaporation.

          • The water bath temperature exceeded 40°C.

          • Presence of residual amine (glucosamine) reacting with the aldehyde (2,5-AMF).

          Corrective Action:

          • Immediate: Stop heating. Redissolve in water and pass through a small plug of mixed-bed resin.

          • Prevention: Use lyophilization instead of rotary evaporation. If you must use a rotavap, keep the bath < 35°C and ensure pH is exactly 7.0.

          Issue 2: "Low yield after Ion Exchange."

          Diagnosis: Product adsorption or degradation on resin. Root Cause:

          • Non-specific adsorption: 2,5-AMF can interact with the divinylbenzene matrix of styrenic resins via hydrophobic interactions.

          • Cannizzaro Reaction: If using Anion resin in the OH⁻ (Hydroxide) form, the local high pH on the bead surface can degrade the aldehyde.

          Corrective Action:

          • Switch Anion resin to the Carbonate (CO₃²⁻) or Formate form (milder basicity).

          • Elute the column with 10-20% Ethanol/Water to disrupt hydrophobic interactions if mass balance is missing.

          Issue 3: "NMR shows a forest of peaks, not a clean doublet."

          Diagnosis: Equilibrium complexity. Technical Insight: 2,5-AMF exists in aqueous solution as an equilibrium between the free aldehyde (rare), the hydrate (gem-diol), and intermolecular hemiacetal dimers. Verification:

          • 1H NMR (D₂O): Look for the anomeric proton of the hydrated form as a doublet at δ 4.9 – 5.1 ppm (J ~ 1-2 Hz).

          • Action: Do not mistake equilibrium hydrates for impurities. However, if you see peaks at δ 9.5 ppm (free aldehyde) or δ 6.5+ ppm (aromatic HMF protons), you have degradation.

          Analytical Validation Data

          TechniqueExpected SignalInterpretation
          TLC Rf ~ 0.45 (EtOAc:MeOH:H₂O 7:2:1)Single spot. Stains dark with Anisaldehyde or H₂SO₄.
          1H NMR δ 5.10 (d, 1H, H-1)Characteristic anomeric proton of the furanose ring.
          HPLC Single Peak (RI Detector)Use Carbohydrate column (e.g., Aminex HPX-87H).
          Appearance White to off-white hygroscopic foamIf sticky oil/syrup, it may contain residual water or solvent.

          References

          • Horton, D., & Philips, K. D. (1973). "The Nitrous Acid Deamination of Glycosides and Acetates of 2-Amino-2-deoxy-D-glucose.

            • Context: Foundational text on the deamination mechanism and primary isol
          • Claustre, S., et al. (1999). "Stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-mannitol.

            • Context: Detailed experimental protocols for isolating the 2,5-anhydro-D-mannose intermediate before reductive amin
          • Tømmeraas, K., et al. (2001). "Preparation and characterisation of chitosans with oligosaccharide branches.

            • Context: Discusses the stability of the 2,5-anhydro-D-mannose unit (M-unit)
          • Bera, B. C., Foster, A. B., & Stacey, M. (1956). "Amino-sugars and Related Compounds. Part I. Deamination of D-Glucosamine." Journal of the Chemical Society, 4531-4535.

            • Context: The original description of the Tiffeneau-Demjanov rearrangement applied to glucosamine.

          Sources

          Validation & Comparative

          MALDI-TOF MS characterization of 2,5-Anhydro-d-mannofuranose oligomers

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Guide: MALDI-TOF MS Characterization of 2,5-Anhydro-d-mannofuranose Oligomers

          Executive Summary

          The precise characterization of 2,5-anhydro-d-mannofuranose (amf) oligomers is a critical bottleneck in glycobiology and drug development, particularly for low-molecular-weight heparins (LMWH) and functionalized chitooligosaccharides (COS).[1] These oligomers, generated via nitrous acid (HNO₂) depolymerization, possess a unique reactive aldehyde reducing end that distinguishes them from standard hydrolytic products.

          While Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) remain stalwarts of structural biology, they often suffer from low throughput and intolerance to the high-salt buffers required for depolymerization. This guide evaluates the MALDI-TOF MS workflow as a superior high-throughput alternative for profiling these oligomers. We provide a validated protocol using 2,5-dihydroxybenzoic acid (DHB), demonstrating how MALDI overcomes the "salt suppression" effect and simplifies the analysis of complex polymerization degrees (DP) without extensive chromatographic separation.

          Mechanistic Insight: The "amf" Signature

          The target analytes are not standard sugars.[2][3] When chitosan or heparin is treated with nitrous acid, the GlcN residue undergoes deamination and ring contraction to form a 2,5-anhydro-d-mannofuranose (amf) unit at the reducing end.

          • Chemical Consequence: The resulting oligomer has a structure of

            
            .
            
          • Analytical Challenge: The amf unit contains a hydrated aldehyde group prone to side reactions. MALDI-TOF MS provides a "snapshot" of the oligomer distribution (DP 2–30+) before these unstable ends degrade or during functionalization monitoring.

          Workflow Visualization

          The following diagram illustrates the generation and analytical pathways for these oligomers.

          G Start Polysaccharide Source (Chitosan/Heparin) Rxn Nitrous Acid (HNO2) Depolymerization Start->Rxn pH < 4.0 Inter Unstable Diazonium Intermediate Rxn->Inter Product 2,5-Anhydro-d-mannofuranose (amf) Oligomers Inter->Product Ring Contraction MALDI MALDI-TOF MS (High Throughput/Salt Tolerant) Product->MALDI Direct Spotting (DHB Matrix) ESI LC-ESI-MS (Requires Desalting) Product->ESI C18/PGC Cleanup NMR NMR (1H/13C) (Structural Isomers) Product->NMR D2O Exchange

          Figure 1: Reaction pathway for the generation of amf-oligomers and subsequent analytical divergence. MALDI allows for direct analysis post-reaction with minimal cleanup compared to ESI.

          Comparative Analysis: MALDI-TOF MS vs. Alternatives

          The following table contrasts the performance of MALDI-TOF MS against ESI-MS and HPAEC-PAD specifically for amf-terminated oligomers.

          FeatureMALDI-TOF MS (Recommended)LC-ESI-MS HPAEC-PAD
          Primary Output Molecular Weight Distribution (DP profile)Sequence/Fragment Data (MS/MS)Quantification & Separation
          Salt Tolerance High (Micro-spotting allows crystal exclusion)Low (Requires rigorous desalting/SPE)N/A (Uses high salt eluents)
          Throughput < 1 min/sample 20–60 min/sample30–60 min/sample
          Ionization State Singly Charged
          
          
          (Simplifies mixtures)
          Multiply Charged
          
          
          (Complex spectra)
          N/A (Electrochemical detection)
          Sample Volume 0.5 – 1.0 µL5 – 20 µL10 – 50 µL
          Limit of Detection Low pmol rangeHigh fmol range (Sensitivity winner)Low pmol range
          Specific Limitation Matrix noise < 500 Da; Quantitation is semi-quantitative."Soft" ionization may miss high-mass aggregates.No structural ID; relies on retention time standards.

          Expert Insight: For amf oligomers, the singly charged nature of MALDI spectra is the decisive advantage. Because HNO₂ depolymerization creates a complex mixture of DPs (e.g., DP2 to DP25), ESI-MS spectra become overcrowded with overlapping charge envelopes (

          
          , 
          
          
          
          ). MALDI yields a clean "picket fence" distribution where each peak corresponds directly to a specific oligomer length, making it the superior tool for rapid quality control of the depolymerization extent.

          Validated Experimental Protocol

          This protocol is optimized for Chitooligosaccharides-amf (COS-amf) . For heparin derivatives, substitute the matrix with 9-aminoacridine or use Negative Ion Mode.

          Materials
          • Analyte: COS-amf reaction mixture (crude or dialyzed).

          • Matrix: 2,5-Dihydroxybenzoic acid (DHB).[1] Note: DHB is preferred over CHCA for oligosaccharides due to "softer" crystallization that preserves labile glycosidic bonds.

          • Solvent: 30% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA) in water.

          Step-by-Step Methodology

          1. Matrix Preparation (The Saturation Method)

          • Dissolve DHB in the Solvent (30% ACN/0.1% TFA) to a concentration of 20 mg/mL .

          • Vortex vigorously for 1 minute.

          • Critical Step: Allow the solution to sit for 5 minutes. If no precipitate is visible, add more DHB until saturation is reached. A saturated matrix ensures the formation of the "needle" crystals necessary for optimal carbohydrate ionization.

          2. Sample Preparation

          • Dilute the amf-oligomer sample to approximately 1 mg/mL in water.

          • Self-Validating Check: If the sample contains high NaNO₂ residues from the reaction, perform a spot dialysis or use a C18 ZipTip. However, for quick checks, dilute 1:10 to reduce salt interference.

          3. Spotting (Dried Droplet Technique)

          • Mix 1.0 µL of Sample with 1.0 µL of Matrix solution in a microcentrifuge tube.

          • Deposit 1.0 µL of the mixture onto a polished steel MALDI target plate.

          • Drying: Allow to dry at room temperature in a draft-free area. Do not use vacuum drying, as this creates small, irregular crystals that yield poor resolution for sugars. Look for a "rim" of crystals with needle-like structures growing inward.

          4. Instrument Parameters (TOF Settings)

          • Mode: Linear Positive (for High MW > 3 kDa) or Reflectron Positive (for High Resolution < 3 kDa).

          • Accelerating Voltage: 20 kV.

          • Laser Power: Set to threshold + 5%. Excessive power causes in-source decay (ISD), fragmenting the fragile amf end.

          • Mass Range: 500 – 5000 Da.

          Data Interpretation & Expected Results

          Successful characterization is defined by the observation of a repeating mass series.

          Formula for Mass Calculation (COS-amf):

          
          
          

          Where:

          • 
             (2,5-anhydro-d-mannofuranose end) = 162.05 Da (residue mass same as hexose, but chemically distinct).
            
          • 
             (Glucosamine unit) = 161.07 Da (free base form).
            
          • 
             (Sodium adduct) = 22.99 Da.
            

          Example Data Table (Reflectron Positive Mode):

          Degree of Polymerization (DP)CompositionTheoretical Monoisotopic Mass
          
          
          (m/z)
          Diagnostic Note
          DP 2 GlcN - amf346.12Often suppressed by matrix noise.
          DP 3 (GlcN)₂ - amf507.19First clear signal in series.
          DP 4 (GlcN)₃ - amf668.26High intensity.
          DP 5 (GlcN)₄ - amf829.33High intensity.
          DP ~10 (GlcN)₉ - amf1634.68Center of distribution for standard 12h reaction.

          Troubleshooting Signal Loss:

          • Symptom:[2][4] Peaks appear broad or "smudged".

          • Cause: High salt content (NaNO₂/Sodium Acetate) forming clusters.

          • Fix: Perform a drop-dialysis on the target plate: Spot sample, let semi-dry, add 2 µL water, wait 10s, and wick off water with a tissue. Then add matrix.

          References

          • Moussa, M., et al. (2020).[2][4] "Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization." Molecules, 25(5), 1143.[3]

          • Bultel, L., et al. (2010).[5] "UV-MALDI-TOF mass spectrometry analysis of heparin oligosaccharides obtained by nitrous acid controlled degradation." Journal of the American Society for Mass Spectrometry, 21(1), 178-190.[5]

          • Salim, E., et al. (2014). "Chitooligosaccharide-2,5-anhydro-D-mannonic Acid."[6][7] Molbank, 2014(3), M832.

          • Tommeraas, K., et al. (2001). "Preparation and characterisation of oligosaccharides produced by nitrous acid depolymerisation of chitosan." Carbohydrate Research, 336(4), 291-296.

          • Varenne, A., et al. (2016). "Octanoic Hydrazide-Linked Chitooligosaccharides-2,5-Anhydro-d-Mannofuranose." Marine Drugs, 14(8), 156.

          Sources

          Technical Comparison: 2,5-Anhydro-D-mannitol vs. Mannofuranose Derivatives in Enzyme Inhibition

          [1]

          Executive Summary

          This guide provides a rigorous technical comparison between 2,5-Anhydro-D-mannitol (2,5-AM) and Mannofuranose derivatives (specifically azafuranose mimics like 1,4-dideoxy-1,4-imino-D-mannitol). While both compound classes share stereochemical roots in the mannose/fructose configuration, their biological utility diverges sharply due to their ring stability and heteroatom substitution.

          • 2,5-Anhydro-D-mannitol acts primarily as a metabolic regulator .[1] It is a stable,

            
            -symmetric furanose that mimics 
            
            
            -D-fructofuranose. Its phosphorylated metabolites potently inhibit Fructose-1,6-bisphosphatase (FBPase) and Glycogen Phosphorylase , effectively blocking gluconeogenesis and glycogenolysis.
          • Mannofuranose derivatives (Iminosugars) act primarily as glycosylation modulators . Because native mannofuranose is unstable, nitrogen-substituted analogs (iminosugars) are used to mimic the oxocarbenium transition state of mannose. These are potent inhibitors of

            
            -Mannosidases , altering glycoprotein processing in the Golgi and lysosomes.
            

          Structural & Mechanistic Basis[3]

          The distinct inhibitory profiles of these compounds stem from how their specific structural modifications "trick" different classes of enzymes.

          2,5-Anhydro-D-mannitol (2,5-AM)[1][4][5][6]
          • Structure: A 2,5-anhydro ring locks the sugar into a stable furanose conformation.

          • Symmetry: The molecule is

            
            -symmetric.[2] This symmetry allows it to be recognized by enzymes that bind 
            
            
            -D-fructofuranose
            (which has a similar spatial arrangement of hydroxyls at C3 and C4).
          • Metabolic Activation: 2,5-AM is not the active inhibitor itself in gluconeogenesis. It acts as a "pro-inhibitor." It is phosphorylated by ketohexokinase (fructokinase) to 2,5-AM-1-phosphate and subsequently by phosphofructokinase (PFK-1) to 2,5-AM-1,6-bisphosphate.

          • Mechanism: The bisphosphate form (2,5-AM-1,6-P2) structurally mimics Fructose-1,6-bisphosphate but cannot be hydrolyzed by FBPase, locking the enzyme active site.

          Mannofuranose Derivatives (e.g., DIM, Swainsonine)
          • Structure: Native mannofuranose is thermodynamically unstable and rapidly mutarotates to pyranose forms. Therefore, "mannofuranose inhibition" relies on stable analogs, often replacing the ring oxygen with nitrogen (iminosugars).

          • Transition State Mimicry: The protonated nitrogen at physiological pH mimics the positive charge of the oxocarbenium ion intermediate generated during the hydrolysis of mannosidic bonds.

          • Mechanism: These compounds bind tightly to the active site of

            
            -mannosidases  (GH38 family), preventing the trimming of mannose residues from N-linked glycans.
            

          Comparative Enzyme Inhibition Profile

          Target Specificity
          Feature2,5-Anhydro-D-mannitol (2,5-AM)Mannofuranose Analogs (e.g., DIM)
          Primary Target Fructose-1,6-bisphosphatase (FBPase)
          
          
          -Mannosidase (Golgi/Lysosomal)
          Secondary Target Glycogen Phosphorylase (via 2,5-AM-1-P)
          
          
          -Glucosidases (minor cross-reactivity)
          Active Species Phosphorylated metabolites (1-P, 1,6-P2)Unmodified parent compound
          Inhibition Type Competitive (reversible)Competitive (reversible)
          Pathway Effect Blocks Gluconeogenesis & GlycogenolysisBlocks N-glycan Processing (Hybrid/Complex)
          Physiological Outcome Hypoglycemia, ATP depletion, Food intakeAltered surface antigens, Lysosomal storage
          Quantitative Performance Data

          The following table summarizes key kinetic parameters (

          Inhibitor CompoundEnzyme Target
          
          
          /
          
          
          Mechanism NoteRef
          2,5-AM-1,6-P2 Fructose-1,6-bisphosphatase
          
          
          Mimics
          
          
          -Fructose-1,6-P2
          [1, 2]
          2,5-AM-1-P Glycogen Phosphorylase
          
          
          
          
          Competes with
          
          
          or G-1-P
          [3]
          2,5-AM GLUT5 Transporter
          
          
          Competitive transport inhibitor[4]
          DIM (Deoxymannojirimycin) Golgi
          
          
          -Mannosidase II
          
          
          Transition state mimic[5]
          Swainsonine Lysosomal
          
          
          -Mannosidase
          
          
          Indolizidine alkaloid analog[6]

          Note: 2,5-AM itself is a weak inhibitor of mannosidases compared to nitrogen-containing analogs. Its oxygen ring lacks the cationic character required to mimic the oxocarbenium ion effectively.

          Visualization of Pathways[3]

          Mechanism of Action: Metabolic vs. Processing Blockade

          The following diagram contrasts how 2,5-AM arrests energy metabolism versus how Mannofuranose analogs arrest protein modification.

          InhibitionPathwayscluster_0Gluconeogenesis Blockade (2,5-AM)cluster_1Glycoprotein Processing Blockade (Mannofuranose Analogs)AM2,5-Anhydro-D-mannitol(Exogenous)AM1P2,5-AM-1-PhosphateAM->AM1PKetohexokinaseAMBP2,5-AM-1,6-Bisphosphate(Active Inhibitor)AM1P->AMBPPFK-1FBPaseFructose-1,6-bisphosphatase(Target Enzyme)AMBP->FBPaseCompetitiveInhibitionF16BPFructose-1,6-P2F6PFructose-6-PF16BP->F6PBlocked by AMBPDIM1,4-dideoxy-1,4-imino-D-mannitol (DIM)AlphaManGolgi Alpha-Mannosidase(Target Enzyme)DIM->AlphaManTransition StateMimicryMan9Man9-GlcNAc2(High Mannose)Man5Man5-GlcNAc2(Hybrid)Man9->Man5Blocked by DIM

          Caption: Figure 1. Dual pathways of inhibition. Top (Blue): 2,5-AM undergoes bio-activation to inhibit FBPase, halting gluconeogenesis. Bottom (Red): Mannofuranose analogs directly bind Mannosidases, preventing glycan maturation.

          Experimental Protocols

          Protocol A: FBPase Inhibition Assay (Using 2,5-AM)

          Objective: Determine the

          • Reagents:

            • Buffer: 50 mM HEPES-KOH (pH 7.5), 2 mM MgCl2, 0.1 mM EDTA.

            • Substrate: Fructose-1,6-bisphosphate (F-1,6-P2) [Range: 1–50

              
              M].
              
            • Inhibitor: 2,5-Anhydro-D-mannitol-1,6-bisphosphate [0, 10, 50, 100 nM].

            • Enzyme: Purified Rabbit Liver FBPase (approx. 0.5 U/mL).

            • Detection: Coupling enzymes (Phosphoglucose isomerase + G6PDH) + NADP+.

          • Procedure:

            • Mix: In a quartz cuvette, combine Buffer, NADP+ (0.5 mM), and coupling enzymes (2 U each).

            • Incubate: Add FBPase and Inhibitor. Equilibrate at 25°C for 5 minutes.

            • Initiate: Add Substrate (F-1,6-P2) to start the reaction.

            • Monitor: Measure absorbance at 340 nm (formation of NADPH) for 5 minutes.

          • Analysis:

            • Plot initial velocity (

              
              ) vs. Substrate concentration 
              
              
              .
            • Construct a Lineweaver-Burk plot (

              
               vs 
              
              
              ).
            • Result Validation: Competitive inhibition is confirmed if lines intersect at the Y-axis (

              
               is unchanged, 
              
              
              increases). Calculate
              
              
              using the slope:
              
              
              .
          Protocol B: -Mannosidase Inhibition Assay (Using DIM)

          Objective: Evaluate inhibition of Golgi-like

          3
          • Reagents:

            • Buffer: 0.1 M Sodium Acetate (pH 5.5 for lysosomal, pH 6.0 for Golgi-like).

            • Substrate: p-Nitrophenyl-

              
              -D-mannopyranoside (pNP-Man) [2 mM stock].
              
            • Inhibitor: 1,4-dideoxy-1,4-imino-D-mannitol (DIM) [Serial dilution: 1 nM – 1

              
              M].
              
            • Enzyme: Jack Bean

              
              -Mannosidase (commercial surrogate for Golgi Mannosidase II).
              
            • Stop Solution: 0.5 M Sodium Carbonate (

              
              ).
              
          • Procedure:

            • Prepare: Aliquot 10

              
              L of Inhibitor and 10 
              
              
              L of Enzyme into a 96-well plate.
            • Incubate: Pre-incubate for 10 minutes at 37°C.

            • Initiate: Add 80

              
              L of Substrate (pNP-Man).
              
            • Reaction: Incubate at 37°C for 15–30 minutes.

            • Terminate: Add 100

              
              L of Stop Solution. The color turns yellow.
              
            • Read: Measure Absorbance at 405 nm.

          • Analysis:

            • Calculate % Inhibition relative to vehicle control.

            • Fit data to a sigmoidal dose-response curve to determine

              
              .
              
            • Self-Check: Ensure the reaction remains linear during the incubation time. If absorbance > 1.0, dilute enzyme.

          References

          • Riquelme, P. T., et al. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol.[4][1] Proceedings of the National Academy of Sciences, 80(14), 4301–4305. Link

          • Hanson, R. L., et al. (1984). Inhibition of bovine hepatic fructose-1,6-diphosphatase by substrate analogs. Journal of Biological Chemistry, 259, 5115-5123.[5] Link

          • Kneer, N. M., et al. (1989). Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Archives of Biochemistry and Biophysics, 274(1), 101-110. Link

          • Tatibouët, A., et al. (2000). Synthesis and evaluation of 2,5-anhydro-D-mannitol derivatives as probes for the fructose transporter GLUT5.[4] Bioorganic & Medicinal Chemistry, 8(7), 1825-1833. Link

          • Palamarczyk, G., et al. (1985). 1,4-Dideoxy-1,4-imino-D-mannitol inhibits glycoprotein processing and mannosidase.[6] Archives of Biochemistry and Biophysics, 243(1), 35-45. Link

          • Dorling, P. R., et al. (1980). Swainsonine: a potent inhibitor of alpha-mannosidase. Biochemical Journal, 191(2), 649-651. Link

          Bioactivity comparison of chitosan vs 2,5-Anhydro-d-mannose terminated COS

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide analyzes the functional and bioactive distinctions between native Chitosan (a high-molecular-weight biopolymer) and 2,5-Anhydro-D-mannose terminated Chitooligosaccharides (M-COS) .

          While Chitosan is renowned for its mucoadhesive and hemostatic properties, its application is often limited by poor solubility at neutral pH. In contrast, M-COS—produced specifically via nitrous acid depolymerization —offers a distinct advantage: a defined low molecular weight combined with a highly reactive 2,5-anhydro-D-mannose (M-unit) aldehyde at the reducing end. This unique terminal group serves as a "chemical handle," enabling precise bioconjugation and enhanced cellular uptake, making M-COS a superior candidate for advanced drug delivery systems and targeted anti-inflammatory therapies.

          Physicochemical Comparison Matrix

          The fundamental difference lies in the chain length and the chemistry of the reducing end.

          FeatureNative Chitosan2,5-Anhydro-D-mannose COS (M-COS)
          Production Method Deacetylation of Chitin (Alkaline)Nitrous Acid (HNO₂) Depolymerization of Chitosan
          Molecular Weight High (50 – 1000+ kDa)Low / Oligomeric (< 5 kDa; DP 2–20)
          Solubility (pH 7.4) Insoluble (Precipitates > pH 6.5)Fully Soluble
          Reducing End Glucosamine / N-Acetylglucosamine (Hemiacetal, low reactivity)2,5-Anhydro-D-mannose (Aldehyde/Gem-diol, High Reactivity)
          Primary Bio-Advantage Mucoadhesion, Film-formingCellular Permeability, Site-Specific Conjugation
          Toxicity Profile Non-toxic, BiocompatibleNon-toxic (M-unit shows no acute toxicity)

          Production & Structural Mechanism

          The generation of the M-unit is not random; it is a specific outcome of the reaction between the amine group of glucosamine and nitrous acid. This process cleaves the glycosidic bond and rearranges the ring structure.

          Diagram 1: Production Pathway

          production_pathway Chitin Chitin (Insoluble) Chitosan Chitosan (High MW, Amine-rich) Chitin->Chitosan Deacetylation (NaOH, Heat) HNO2 Nitrous Acid (HNO2) Attack Chitosan->HNO2 Cleavage Glycosidic Bond Cleavage & Ring Contraction HNO2->Cleavage Targeting GlcN-GlcN M_COS M-COS (2,5-Anhydro-D-mannose End) Cleavage->M_COS Formation of Aldehyde Handle

          Caption: Transformation of Chitosan into M-COS via Nitrous Acid Depolymerization. The reaction specifically targets glucosamine units, resulting in chain scission and the formation of the reactive M-unit.

          Bioactivity & Performance Analysis

          Solubility-Driven Bioavailability

          Chitosan relies on protonation of amine groups (

          
          ) for solubility, restricting its use to acidic environments (pH < 6.5). In physiological fluids (pH 7.4), it aggregates, limiting cellular uptake.
          M-COS  is water-soluble across the pH spectrum. This allows it to circulate freely in the bloodstream and interact directly with cell surface receptors (e.g., Mannose receptors, TLR4) on macrophages, significantly enhancing its immunomodulatory potential.
          
          The "Reactive Handle" Advantage (Drug Delivery)

          The 2,5-anhydro-D-mannose end group contains an aldehyde function (often existing as a hydrated gem-diol).[1][2] Unlike the unreactive reducing ends of enzymatically produced COS, this aldehyde allows for chemoselective conjugation without protecting groups.

          • Application: Researchers can attach drugs, peptides, or surfaces (e.g., hydrazide-functionalized nanoparticles) directly to the M-COS end via reductive amination or oxime ligation.

          • Result: High-efficiency grafting (>85% yield) compared to random chemistry on chitosan amines.

          Anti-Inflammatory & Antioxidant Potency

          Experimental data suggests that low MW COS (including M-COS) outperforms high MW chitosan in intracellular activity due to uptake efficiency.

          BioactivityChitosan (High MW)M-COS (Low MW)Mechanism for M-COS
          Antioxidant (DPPH) Low (< 20% inhibition)High (> 80% inhibition at 5 mg/mL)Hydrogen atom transfer from exposed amines/hydroxyls; Aldehyde reducing power.
          Anti-inflammatory Surface effect (prevents LPS binding)Intracellular regulation (NF-κB pathway)Downregulates TNF-α, IL-6 mRNA expression; inhibits IκBα phosphorylation.
          Antimicrobial High (Membrane disruption)Moderate to HighPenetrates bacterial cell wall; disrupts cytosolic processes.

          Mechanism of Action: Cellular Interaction

          The following diagram illustrates how M-COS utilizes its solubility and specific end-group to modulate cellular pathways, contrasting with Chitosan's surface-level interaction.

          Diagram 2: Signaling & Interaction Pathways

          bioactivity_mechanism Chitosan Chitosan (High MW) Mucoadhesion Mucoadhesion & Tight Junction Opening Chitosan->Mucoadhesion Electrostatic Interaction M_COS M-COS (Low MW) Uptake Endocytosis / Uptake (via Mannose/TLR Receptors) M_COS->Uptake Solubility & Receptor Binding Membrane Cell Membrane / Mucosa Outcome1 Enhanced Permeability (Paracellular Transport) Membrane->Outcome1 Mucoadhesion->Membrane ROS Scavenge ROS (Antioxidant) Uptake->ROS NFkB Inhibit NF-κB Pathway (Anti-inflammatory) Uptake->NFkB Outcome2 Reduced Cytokines (TNF-α, IL-6) ROS->Outcome2 NFkB->Outcome2

          Caption: Mechanistic divergence: Chitosan acts primarily at the surface (tight junctions), while M-COS penetrates cells to modulate inflammatory signaling and oxidative stress.

          Experimental Protocols

          Protocol A: Production of M-COS (Nitrous Acid Depolymerization)

          Use this protocol to generate COS with the specific 2,5-anhydro-D-mannose reactive end.[1][3][4][5]

          • Dissolution: Dissolve Chitosan (fully deacetylated preferred) in 2.5% (v/v) acetic acid to obtain a 20 mg/mL solution.

          • Degassing: Bubble

            
             gas through the solution for 15 minutes to remove dissolved oxygen (prevents side oxidation).
            
          • Reaction: Cool to 4°C. Add freshly prepared Sodium Nitrite (

            
            ) solution.
            
            • Stoichiometry: Use a GlcN :

              
               molar ratio of 4:1 to target oligomers (DP ~10–20).
              
          • Incubation: Stir in the dark at 4°C for 12–24 hours.

          • Termination & Purification: Adjust pH to 8.0 with NaOH (stops reaction). Precipitate oligomers using 5 volumes of Ethanol or Acetone. Centrifuge and lyophilize.

          • Validation: Verify the presence of the M-unit aldehyde proton using

            
            -NMR (signal at ~5.11 ppm for hydrated form).
            
          Protocol B: Evaluation of Anti-inflammatory Activity (Macrophage Assay)

          Self-validating system to compare M-COS vs. Chitosan.

          • Cell Line: RAW 264.7 murine macrophages.

          • Preparation: Dissolve M-COS in neutral media (DMEM). For Chitosan, dissolve in dilute acetic acid, then neutralize carefully to pH 6.8 (avoid precipitation).

          • Induction: Treat cells with LPS (

            
            ) to induce inflammation.
            
          • Treatment: Add samples (50–500

            
            ) simultaneously with LPS.
            
          • Readout: After 24h, collect supernatant.

            • Assay: ELISA for TNF-α and IL-6.

            • Control: Dexamethasone (positive control) and untreated LPS cells (negative control).

          • Expectation: M-COS should show dose-dependent inhibition of cytokines without cytotoxicity (verify cell viability via MTT assay).

          References

          • Tømmeraas, K., et al. (2001). "Preparation and characterisation of oligosaccharides produced by nitrous acid depolymerisation of chitosans." Carbohydrate Research. Link

          • Moussa, M., et al. (2020).[6] "Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine." Marine Drugs. Link

          • Vårum, K. M., et al. (2020).[6] "2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides." Biomacromolecules. Link

          • Liaqat, F., & Eltem, R. (2018).[7] "Chitooligosaccharides and their biological activities: A comprehensive review." Carbohydrate Polymers. Link

          • Je, J. Y., & Kim, S. K. (2006). "Chitosan derivatives as antioxidant agents: A review." Food Reviews International. Link

          Sources

          Spectroscopic Identification of 2,5-Anhydro Ring Contraction Products: A Comparative Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Analytical Challenge

          In carbohydrate chemistry and glycomimetic drug design, 2,5-anhydro ring contraction represents a pivotal transformation. This rearrangement, most commonly observed during the nitrous acid deamination of D-glucosamine or the acid-catalyzed dehydration of hexoses, converts a thermodynamically stable 6-membered pyranose ring into a metabolically distinct 5-membered furanose scaffold (typically a tetrahydrofuran derivative like 2,5-anhydro-D-mannose or 2,5-anhydro-D-mannitol).

          For researchers, the challenge lies in definitively distinguishing these contracted products from their pyranose precursors and open-chain isomers. Standard analytical passes often fail to differentiate the subtle stereochemical and conformational shifts between a glucopyranose and a 2,5-anhydromannofuranose core.

          This guide objectively compares the primary spectroscopic methodologies for identifying these products, establishing High-Field NMR as the gold standard while evaluating Mass Spectrometry (MS) and HPLC as supporting alternatives.

          Mechanistic Context & Causality

          To identify the product, one must understand the mechanism that dictates its stereochemistry. The classic route involves the Tiffeneau-Demjanov-like rearrangement of 2-amino-2-deoxy-D-glucose (Glucosamine).

          Mechanism of Ring Contraction

          The reaction proceeds via a diazonium intermediate. The loss of nitrogen generates a carbocation at C2, triggering a ring contraction where the ring oxygen attacks C2, expelling the leaving group and forming the 2,5-anhydro bridge.

          RingContraction GlcN D-Glucosamine (Pyranose) Diaz Diazonium Intermediate GlcN->Diaz + HNO2 (Deamination) Cat C2 Carbocation (Transient) Diaz->Cat - N2 Ald 2,5-Anhydro-D-mannose (Aldehyde/Hydrate) Cat->Ald Ring Contraction (O5 attacks C2) Prod 2,5-Anhydro-D-mannitol (Reduced Stable Product) Ald->Prod + NaBH4 (Reduction)

          Figure 1: Mechanistic pathway of glucosamine deamination leading to ring contraction. The final reduction to mannitol is standard for stabilizing the product for analysis.

          Comparative Analysis of Identification Methods

          This section evaluates the three primary methods for confirming ring contraction.

          Method A: High-Field NMR Spectroscopy ( H, C, 2D)

          Verdict: The Gold Standard for structural confirmation. NMR provides the only self-validating method to distinguish the symmetry and coupling constants specific to the 2,5-anhydro scaffold.

          • Symmetry Check: Unlike the starting pyranose (asymmetric), the reduced product 2,5-anhydro-D-mannitol possesses

            
             symmetry. This simplifies the NMR spectrum significantly—C1 becomes equivalent to C6, and C2 equivalent to C5.
            
          • Coupling Constants (

            
             values):  Pyranose rings are defined by chair conformations with large axial-axial couplings (
            
            
            
            Hz). The 2,5-anhydro furanose ring adopts envelope or twist conformations (e.g.,
            
            
            or
            
            
            ), resulting in significantly different vicinal coupling constants (
            
            
            Hz or near zero for trans relationships in furanoses).
          Method B: Mass Spectrometry (LC-MS/MALDI)

          Verdict: Supporting Evidence only. While MS can confirm the molecular weight (e.g., loss of water in dehydration reactions,

          
          ), it struggles to differentiate the 2,5-anhydro product from other dehydration isomers (like 1,5-anhydro or 3,6-anhydro derivatives) without extensive fragmentation analysis (
          
          
          
          ).
          Method C: HPLC/IC (Ion Chromatography)

          Verdict: Quantitative but Non-Structural. Useful for purity checks but cannot prove the chemical structure of a new derivative. The 2,5-anhydro products typically elute earlier than their pyranose precursors on anion-exchange columns due to the lack of a hemiacetal hydroxyl group (after reduction).

          Summary of Performance
          FeatureNMR (
          
          
          H/
          
          
          C)
          Mass Spectrometry HPLC/IC
          Stereochemical Proof High (Definitive)LowLow
          Isomer Distinction Excellent (via
          
          
          -coupling)
          Poor (Isobaric)Medium (Retention Time)
          Sample Requirement High (~5-10 mg)Low (<1 mg)Low (<1 mg)
          Throughput LowHighHigh

          Validated Experimental Protocol

          The following protocol describes the synthesis and identification of 2,5-anhydro-D-mannitol from D-glucosamine. This workflow ensures the aldehyde intermediate (which exists as a complex hydrate/gem-diol) is converted to the stable alcohol for unambiguous spectroscopic assignment.

          Step 1: Deamination & Ring Contraction
          • Dissolve D-Glucosamine HCl (1.0 eq) in water (0.1 M concentration).

          • Add Sodium Nitrite (NaNO

            
            )  (1.2 eq) at 0°C.
            
          • Add Acetic Acid (1.0 eq) dropwise to generate nitrous acid in situ.

          • Stir for 4–6 hours at room temperature. The evolution of N

            
             gas indicates reaction progress.
            
            • Checkpoint: The solution now contains 2,5-anhydro-D-mannose (mostly as the gem-diol hydrate).[1]

          Step 2: Reduction (Stabilization)
          • Add Sodium Borohydride (NaBH

            
            )  (2.0 eq) directly to the reaction mixture at 0°C.
            
          • Stir for 2 hours.

          • Neutralize with dilute HCl and pass through a cation exchange resin (H+ form) to remove sodium salts.

          • Evaporate and co-evaporate with methanol (3x) to remove borate esters.

          Step 3: Spectroscopic Acquisition
          • Dissolve the resulting syrup in D

            
            O .
            
          • Acquire

            
            H NMR  (min 400 MHz) and 
            
            
            
            C NMR
            .
          • Run COSY to trace the spin system from H1 to H3.

          Data Presentation: Spectroscopic Fingerprints

          The following table contrasts the key signals of the starting material (Glucosamine) against the ring-contracted product (2,5-Anhydro-D-mannitol).

          Table 1: Diagnostic NMR Shifts (D

          
          O) 
          
          PositionD-Glucosamine (
          
          
          -pyranose)
          2,5-Anhydro-D-mannitol (Target) Interpretation
          H-1
          
          
          5.43 (d,
          
          
          Hz)
          
          
          3.6 - 3.8 (m)
          Loss of Anomeric Signal. The target is no longer a reducing sugar; H1 becomes a hydroxymethyl group.
          C-1
          
          
          90.0 ppm
          
          
          62.5 ppm
          Upfield Shift. C1 converts from a hemiacetal (anomeric) carbon to a primary alcohol (CH
          
          
          OH).
          C-2 / C-5 Distinct signals (
          
          
          55.0 / 73.0)
          
          
          82.0 ppm (Equivalent)
          Symmetry Proof. In the 2,5-anhydro product, C2 and C5 are chemically equivalent due to C
          
          
          symmetry.
          C-3 / C-4 Distinct signals
          
          
          78.5 ppm (Equivalent)
          Symmetry Proof.
          Analytical Workflow Diagram

          Workflow cluster_Analysis Spectroscopic Validation Sample Reaction Crude NMR 1H & 13C NMR (D2O) Sample->NMR SymCheck Check for C2 Symmetry (Simpler Spectrum?) NMR->SymCheck ShiftCheck Verify C1 Upfield Shift (90ppm -> 62ppm) SymCheck->ShiftCheck If Symmetric Result Confirm 2,5-Anhydro Scaffold ShiftCheck->Result Criteria Met

          Figure 2: Decision tree for confirming ring contraction using NMR data.

          Expert Insight: Common Pitfalls

          • The "Hydrate" Trap: If you analyze the intermediate 2,5-anhydro-D-mannose without reduction, the aldehyde exists as a gem-diol (hydrate) in water. This eliminates the characteristic carbonyl signal (~175 ppm or >200 ppm) and confuses the

            
            H spectrum with complex multiplets around 5.1 ppm. Always reduce to the alcohol for clear identification. 
            
          • Confusion with 1,6-Anhydro sugars: Acid treatment of hexoses can also yield 1,6-anhydro bridges (bridged bicyclic systems). These are rigid and show distinctively large coupling constants (

            
            ) due to the locked chair conformation, unlike the flexible furanose ring of 2,5-anhydro products.
            

          References

          • Horton, D., & Philips, K. D. (1973). The Nitrous Acid Deamination of Glycosides and Acetates of 2-Amino-2-deoxy-D-glucose. Carbohydrate Research.

          • Claustre, P., et al. (1999). Nitrous acid deamination of 2-amino-2-deoxy-D-glucose: A re-investigation. Carbohydrate Research.

          • Shalaby, M. A., et al. (1995).[2] Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol.[2] Comparison of NMR spectral results. Carbohydrate Research.

          • Trombotto, S., et al. (2008). Preparation and characterization of 2,5-anhydro-D-mannitol-terminated chito-oligomers. Carbohydrate Polymers.[3][4][5][6][7]

          Sources

          Safety Operating Guide

          A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Anhydro-d-mannofuranose

          Author: BenchChem Technical Support Team. Date: February 2026

          As researchers and drug development professionals, our work with novel chemical entities like 2,5-Anhydro-d-mannofuranose demands a synthesis of innovation and uncompromising safety. This guide provides essential, field-proven safety and logistical information for handling this compound. The protocols herein are designed as a self-validating system, grounded in established safety principles and an expert understanding of chemical causality. Given that the toxicological properties of this specific substance have not been fully investigated, our approach is rooted in the precautionary principle, treating it with the respect due to a compound with unknown long-term effects.[1]

          Hazard Analysis: Understanding the "Why" Behind the "What"

          Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the known and potential hazards associated with 2,5-Anhydro-d-mannofuranose. Our operational plan is derived directly from this risk assessment.

          Known Properties & Hazards:

          • Physical State: It is a crystalline solid, which implies a risk of airborne dust generation during handling, such as weighing or transferring.[1]

          • Analog Compound Hazards: Safety data for analogous compounds, such as 2,5-Anhydro-D-mannitol, indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] We must assume a similar hazard profile for 2,5-Anhydro-d-mannofuranose.

          • Combustibility: Like most organic solids, it may be combustible at high temperatures, and fine dust dispersed in the air can pose a potential dust explosion hazard in the presence of an ignition source.[1]

          The Critical Unknown: The most significant factor influencing our PPE protocol is that the full toxicological profile of 2,5-Anhydro-d-mannofuranose is not available.[1] This data gap requires us to elevate our standard protective measures to shield against unforeseen systemic or long-term health effects.

          Summary of Chemical Data
          PropertyValueSource
          Molecular Formula C₆H₁₀O₅[3][4]
          Molecular Weight 162.14 g/mol [3][4]
          Appearance White Crystalline Solid[1][5]
          CAS Number 495-75-0[4][6]
          Boiling Point 404.7 °C at 760 mmHg[4]
          Storage Store refrigerated, away from heat and oxidizing agents.[1][7]

          Core Protective Equipment: Your First Line of Defense

          The selection of PPE is not a checklist; it is an integrated system of protection. The following equipment is mandatory for any procedure involving the handling of solid 2,5-Anhydro-d-mannofuranose.

          Protection Type Required PPE Rationale & Causality
          Respiratory NIOSH-approved N95 Dust Respirator (minimum); Half-mask elastomeric respirator with P100 (particulate) filters recommended.The primary route of exposure is inhalation of fine dust, which may cause respiratory tract irritation.[1][2] A respirator is critical to prevent entry of airborne particulates into the lungs.
          Eye & Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required when handling >5g or when there is a splash risk.Protects against eye irritation from airborne dust.[1][2] Goggles provide a seal around the eyes, which standard safety glasses do not.[8] A face shield adds a necessary layer of protection against splashes during solution preparation.[9][10]
          Hand Nitrile gloves (check manufacturer's chemical resistance guide). Double-gloving is recommended.Prevents skin contact, which may cause irritation.[1] Nitrile provides good general chemical resistance. Gloves must be inspected before use and changed immediately upon contamination or after extended use.
          Body Flame-retardant lab coat. Disposable chemical-resistant coveralls (e.g., Tyvek) for large quantities or tasks with significant dust generation.A lab coat provides a primary barrier. Coveralls offer full-body protection and are easily disposed of, preventing the spread of contamination.[8][11]
          Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[8]

          Operational Workflow: A Step-by-Step Protocol for Safe Handling

          This workflow is designed to minimize exposure at every stage of the process, from preparation to disposal.

          Handling Workflow Diagram

          G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal A Verify Engineering Controls (Fume Hood, Ventilation) B Don Full PPE A->B Safety First C Weigh Solid Compound (Use Ventilated Enclosure) B->C Proceed to Handling D Prepare Solution (Add solid to solvent slowly) C->D E Decontaminate Surfaces D->E Work Complete F Segregate Waste E->F G Doff PPE Correctly F->G H Dispose of Waste via Certified Channels G->H Final Step

          Caption: Workflow for safe handling of 2,5-Anhydro-d-mannofuranose.

          Experimental Protocol Details

          A. Preparation and Donning PPE:

          • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. The face velocity should be between 80-120 ft/min.

          • Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, solvent) into the fume hood to minimize traffic in and out of the containment area.

          • Don PPE: Put on your protective equipment in the following order: lab coat/coveralls, inner gloves, safety goggles, respirator, face shield (if needed), and outer gloves. This sequence ensures a proper seal and minimizes contamination.

          B. Weighing and Handling the Solid Compound:

          • Location: All handling of the solid powder MUST occur within a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step for preventing inhalation exposure.

          • Technique: Use a micro-spatula to carefully transfer the solid from its container to a tared weigh boat. Avoid any actions that could create a dust cloud, such as dropping powder from a height or rapid movements.

          • Static Control: Be aware that fine powders can be affected by static electricity. Using an anti-static weigh boat or an ionizer can prevent the powder from jumping and becoming airborne.

          C. Solution Preparation:

          • Vessel Selection: Choose a flask or beaker that is appropriately sized for the volume of solvent.

          • Solvent First: Add the solvent to the vessel before introducing the solid.

          • Controlled Addition: Carefully add the weighed 2,5-Anhydro-d-mannofuranose to the solvent. If creating a solution, add the solid in small portions to prevent clumping and splashing.

          • Mixing: Use a magnetic stir bar for gentle mixing rather than vigorous shaking to prevent aerosol generation.

          D. Spill and Emergency Procedures:

          • Small Spills (Solid):

            • Do not use a dry brush or towel, as this will aerosolize the powder.

            • Gently cover the spill with a damp paper towel to wet the powder.

            • Carefully wipe up the material, placing the used towels into a sealed bag for chemical waste disposal.

          • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops.

          • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

          Decontamination and Disposal Plan

          Proper disposal is a critical component of the safety lifecycle for this compound.

          • PPE Removal (Doffing): To prevent self-contamination, remove PPE in the reverse order it was put on. The outer gloves should be removed first by peeling them off without touching the external surface. Remove the lab coat or coveralls by rolling it outwards. The last items to be removed should be your inner gloves.

          • Waste Segregation: All materials that have come into direct contact with 2,5-Anhydro-d-mannofuranose, including gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

          • Final Disposal: All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations through your institution's Environmental Health and Safety (EHS) office.[1] Do not dispose of this material down the drain or in regular trash.

          By adhering to these rigorous protocols, you build a culture of safety that protects not only yourself and your colleagues but also ensures the integrity of your research.

          References

          • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11116353, 2,5-Anhydromannose. Retrieved from [Link].

          • Spectrum Laboratory Products, Inc. (2006). Material Safety Data Sheet - 1,6-Anhydro-beta-D-mannopyranose. Retrieved from a similar compound's MSDS as a proxy for handling crystalline organic solids. (Note: A direct, publicly available SDS for 2,5-Anhydro-d-mannofuranose was not located, necessitating reliance on analogous compounds and general chemical safety principles).
          • U.S. Environmental Protection Agency (2025). Personal Protective Equipment. Retrieved from [Link].

          • ITURRI, S.L. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link].

          • Descroix, K., et al. (2014). 4-(Hexyloxy)aniline-linked chitooligosaccharide-2,5-anhydro-D-mannofuranose. Molecules, 19(2), 2218-2230. Retrieved from [Link].

          • Koenig, K. L., & Schultz, C. H. (Eds.). (n.d.). Personal Protective Equipment (Chapter 15). In Koenig and Schultz's Disaster Medicine. Retrieved from [Link].

          • University of Hawai‘i at Mānoa (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link].

          • BlastOne International (n.d.). Personal Protective Equipment (PPE) | Industrial Safety Gear. Retrieved from [Link].

          • Descroix, K., et al. (2014). Chitooligosaccharide-2,5-anhydro-D-mannonic Acid. ResearchGate. Retrieved from [Link].

          • Kononov, L. O., et al. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters. Retrieved from [Link].

          • André, S., et al. (2015). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry, 80(14), 7017–7027. Retrieved from [Link].

          • Haworth, W. N., & Hirst, E. L. (1928). The Structure Of Sugars: Part VI: The Synthesis of a Furanose, a 6-Methylketohexose. Journal of the Chemical Society (Resumed), 199-208. Retrieved from [Link].

          • Taylor & Francis (n.d.). Furanose – Knowledge and References. Retrieved from [Link].

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.